Product packaging for N,6-dimethylpicolinamide(Cat. No.:CAS No. 107427-69-0)

N,6-dimethylpicolinamide

Cat. No.: B009953
CAS No.: 107427-69-0
M. Wt: 150.18 g/mol
InChI Key: XMLONLVQMOGMJS-UHFFFAOYSA-N
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Description

N,6-Dimethylpicolinamide is a chemical compound of interest in scientific research and development, particularly within the field of medicinal chemistry. As a derivative of picolinamide, it serves as a versatile building block and key synthetic intermediate for the preparation of more complex molecules . The structure incorporates a dimethylamide group on a pyridine ring, a motif commonly found in compounds with various biological activities. Research indicates that picolinamide derivatives are frequently explored in drug discovery efforts. For instance, substituted picolinamides and related heterocyclic compounds have been investigated for their potential as inhibitors of specific biological targets . The structural features of this compound make it a valuable template for structure-activity relationship (SAR) studies, allowing researchers to modulate the properties of lead compounds . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O B009953 N,6-dimethylpicolinamide CAS No. 107427-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,6-dimethylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6-4-3-5-7(10-6)8(11)9-2/h3-5H,1-2H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLONLVQMOGMJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of N,6 Dimethylpicolinamide and Its Derivatives

Established Synthetic Pathways for N,6-Dimethylpicolinamide Core Structures

Traditional methods for constructing the this compound core rely on the formation of an amide bond between a pre-functionalized picolinic acid derivative and an appropriate amine. These routes are well-established and widely used due to their reliability.

The direct condensation of a carboxylic acid with an amine to form an amide is a fundamental transformation in organic chemistry. growingscience.com This approach involves activating the carboxylic acid group of a 6-methylpicolinic acid derivative to facilitate nucleophilic attack by an amine. Various coupling reagents have been developed to promote this reaction, overcoming the need for high temperatures which can be detrimental to sensitive functional groups.

Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net Another effective class of reagents is uronium-based activators, such as Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU), which can facilitate amide bond formation even with less nucleophilic amines. growingscience.com The general strategy involves the in-situ formation of a highly reactive acyl-intermediate which is then readily converted to the desired amide upon reaction with the amine.

A robust and frequently employed method for synthesizing picolinamides involves a two-step process. rsc.org The first step is the conversion of the picolinic acid derivative into a more reactive acyl chloride. nih.gov This is typically achieved by treating the carboxylic acid, such as 6-methylpicolinic acid, with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. rsc.orgnih.gov The use of thionyl chloride is common due to its volatility and the ease of removing excess reagent and byproducts. rsc.org

Once the picolinoyl chloride intermediate is formed, it is reacted with a primary or secondary amine (e.g., methylamine (B109427) for N-methyl-6-methylpicolinamide) in the presence of a base to yield the final amide product. researchgate.netnih.gov This method is highly effective, but a notable drawback is that the reaction of picolinic acid with thionyl chloride can sometimes lead to undesired chlorination of the pyridine (B92270) ring as a side reaction. nih.gov

A specific example is the synthesis of N-methoxy-N,6-dimethylpicolinamide, where 6-methylpicolinic acid is first treated with oxalyl chloride and a catalytic amount of DMF to generate the acid chloride, which is subsequently coupled with N,O-dimethylhydroxylamine. nih.gov

Modern Approaches to N-Substituted N,6-Dimethylpicolinamides

Recent advancements in synthetic chemistry have focused on developing more efficient and atom-economical routes, particularly through transition-metal-catalyzed C-H bond functionalization. These methods bypass the need for pre-functionalized starting materials.

A significant modern development is the direct synthesis of N-substituted picolinamides via the copper-catalyzed oxidative coupling of methylhetarenes with primary amines. researchgate.netrsc.org This one-pot reaction integrates the oxidation of the methyl group on the pyridine ring and the subsequent amide bond formation into a single operation. researchgate.net This approach allows for the synthesis of N-aryl-picolinamides directly from readily available starting materials like 2,6-lutidine (2,6-dimethylpyridine) and various primary amines, avoiding the need to first synthesize the corresponding picolinic acid.

The successful implementation of the copper-catalyzed oxidative amidation required careful optimization of several reaction parameters. Seminal studies have established effective conditions for this transformation. A representative system employs copper(II) acetate (B1210297) (Cu(OAc)₂) as the catalyst, often at a loading of around 20 mol%.

The choice of oxidant is critical. A combination of elemental sulfur and dimethyl sulfoxide (B87167) (DMSO) has proven effective, where DMSO acts as both a solvent and a co-oxidant. Optimization studies determined that reaction temperatures around 110°C for approximately 15 hours provide optimal conversion. The stoichiometry of the reactants was also fine-tuned, with a slight excess of the methylhetarene (e.g., 1.5 equivalents) relative to the amine helping to minimize side product formation. A key advantage of this protocol is its broad functional group tolerance, allowing both electron-donating and electron-withdrawing groups to remain intact on the coupling partners.

The proposed mechanism for the copper-catalyzed oxidative coupling of methylhetarenes with amines is a multi-stage process. sci-hub.se While the precise nature of all intermediates is a subject of ongoing study, a plausible catalytic cycle involves the following key steps:

Copper-Mediated C-H Activation : The cycle is believed to initiate with the deprotonation of the methyl group of the hetarene, facilitated by the copper(II) catalyst, leading to the formation of a copper-metallocycle intermediate.

Oxidative Coupling : Elemental sulfur is proposed to form a thiyl radical, which then abstracts a hydrogen atom from the primary amine to generate a reactive aminyl radical. This radical species undergoes cross-coupling with the copper complex, forming the crucial C-N bond.

Aromatization : In the final stage, DMSO acts as the terminal oxidant. It facilitates the oxidation of the intermediate species to restore the aromaticity of the pyridine ring, forming the final picolinamide (B142947) product while being reduced to dimethyl sulfide.

This mechanistic pathway is distinct from classical Ullmann-type couplings and represents a more direct and efficient use of simple hydrocarbon starting materials. Mechanistic studies on related copper-catalyzed N-arylation reactions further support the involvement of copper(I) amidate complexes as key intermediates in the C-N bond-forming step. mit.edunih.gov

Copper-Catalyzed Oxidative Coupling of Methylhetarenes with Primary Amines

Substrate Scope and Functional Group Tolerance

The utility of a synthetic method is largely defined by its substrate scope and tolerance for various functional groups. nih.govacs.org In the context of transformations involving picolinamides, such as palladium-catalyzed coupling reactions, the amide group itself can act as a directing group to facilitate C-H activation. This inherent reactivity influences which other functional groups can be present on the molecule without interfering with the desired reaction.

Methodologies are often tested against a panel of substrates with varying electronic and steric properties to establish their generality. nih.gov For picolinamide derivatives, tolerance to common functional groups like nitriles, ketones, esters, and aldehydes is crucial for their application as building blocks in medicinal chemistry and materials science. researchgate.net For instance, in copper-catalyzed oxidative coupling reactions to form N-arylpicolinamides, the methodology shows good tolerance for various substituents on the amine coupling partner. However, limitations often exist; highly electron-deficient or sterically hindered substrates may result in lower yields or require modified reaction conditions. nih.gov The development of robust catalytic systems aims to broaden this tolerance, making the reactions more applicable to complex molecule synthesis. nih.gov

Table 1: Functional Group Tolerance in Picolinamide Synthesis This table is illustrative, based on typical tolerance observed in related catalytic reactions.

Functional GroupCompatibilityNotes
Halogens (F, Cl, Br)GoodOften well-tolerated and can serve as handles for subsequent cross-coupling reactions. nsf.gov
EstersGoodGenerally compatible with many palladium-catalyzed conditions. nsf.gov
KetonesGoodTypically non-reactive under standard cross-coupling conditions. nsf.gov
NitrilesGoodTolerated in a wide range of reactions. researchgate.net
Free Alcohols/PhenolsModerateMay require protection depending on the reaction conditions to avoid side reactions.
Primary/Secondary AminesModerateOften require protection (e.g., as amides or carbamates) to prevent acting as competing nucleophiles.

Palladium-Catalyzed Boronylation for Dioxaborolane Derivatives

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for synthesizing arylboronates, which are versatile intermediates in organic synthesis, particularly for Suzuki-Miyaura coupling. beilstein-journals.orgorganic-chemistry.org This method allows for the conversion of aryl halides to the corresponding pinacol (B44631) boronate esters under relatively mild conditions, tolerating a wide array of functional groups. nih.govorganic-chemistry.org The reaction is highly valuable for creating derivatives of this compound, transforming a halide-substituted precursor into a boronate ester ready for further functionalization.

The typical starting materials for palladium-catalyzed borylation are aryl or heteroaryl halides (iodides, bromides, and sometimes chlorides) or triflates. nih.govorganic-chemistry.org For the synthesis of a dioxaborolane derivative of this compound, a halogenated precursor is required. A suitable starting material would be a compound like 4-bromo-N,N-dimethylpicolinamide or its isomers. Aryl bromides are common substrates as they offer a good balance of reactivity and stability. nih.gov The presence of the picolinamide functional group is generally well-tolerated in these reactions. mdpi.com

The borylation reaction involves a palladium catalyst, a ligand, a base, and a boron source. organic-chemistry.org A highly efficient system for the borylation of aryl bromides uses bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacol borane (B79455) (HBPin) as the boron-donating reagent. nih.gov The catalyst system often consists of a palladium(II) precursor like PdCl₂(dppf) or PdCl₂(CH₃CN)₂ in combination with a suitable ligand. nih.gov A base, such as potassium acetate (KOAc) or triethylamine (B128534) (NEt₃), is required to facilitate the catalytic cycle. nih.govorganic-chemistry.org The reaction is typically carried out in an aprotic solvent like dioxane or toluene (B28343) at elevated temperatures. nih.govnsf.gov While B₂pin₂ is common, HBPin is considered more atom-economical. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Borylation of an Aryl Bromide

ComponentExample Reagent/ConditionReference
SubstrateAryl Bromide (e.g., 4-bromo-N,N-dimethylpicolinamide) nih.gov
Boron SourceBis(pinacolato)diboron (B₂pin₂) or Pinacol Borane (HBPin) nih.gov
CatalystPdCl₂(CH₃CN)₂ or Pd(dba)₂ nih.govbeilstein-journals.org
LigandPhosphine (B1218219) ligands (e.g., XPhos, P(o-tol)₃) beilstein-journals.orgnih.gov
BasePotassium Acetate (KOAc) or Triethylamine (NEt₃) nih.govorganic-chemistry.org
Solvent1,4-Dioxane or Toluene nih.govnsf.gov
Temperature80-110 °C nih.govvulcanchem.com

Synthesis of N-Methoxy-N,6-dimethylpicolinamide Analogs

N-methoxy-N-methylamides, commonly known as Weinreb amides, are important synthetic intermediates because they react with organometallic reagents to produce ketones without over-addition to form tertiary alcohols. The synthesis of N-methoxy-N,6-dimethylpicolinamide serves as a key step in creating building blocks for more complex molecules, such as analogs of the tuberculosis drug bedaquiline (B32110). nih.gov

A common synthetic route involves the conversion of the corresponding carboxylic acid (6-methylpicolinic acid) to an acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride. nih.gov The reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl generated. nih.gov An alternative approach for amide formation is the direct coupling of the carboxylic acid with the amine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). orgsyn.org

Table 3: Synthetic Scheme for N-Methoxy-N,6-dimethylpicolinamide

StepDescriptionReagentsReference
1Acid Chloride Formation6-methylpicolinic acid, Oxalyl chloride (COCl)₂, cat. DMF nih.gov
2Amide FormationResulting acid chloride, N,O-Dimethylhydroxylamine hydrochloride, Pyridine nih.gov

Derivatization for Functionalization: Examples from Antagonists and Inhibitors

The this compound scaffold is a valuable structural motif in medicinal chemistry. Its derivatives have been explored for various therapeutic applications, including as enzyme inhibitors and receptor antagonists. google.comgoogle.comgoogle.com The picolinamide core can be functionalized at different positions on the pyridine ring to optimize binding affinity, selectivity, and pharmacokinetic properties.

For example, substituted this compound derivatives have been incorporated into complex tricyclic structures designed as poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. google.comgoogle.com In these designs, the picolinamide moiety often serves as a key fragment that interacts with the target protein. Similarly, other picolinamide derivatives have been developed as potent and selective inhibitors of phosphodiesterase type 4D (PDE4D) and as antagonists for the C-C chemokine receptor 6 (CCR6), highlighting the versatility of this chemical class in drug discovery. google.comnih.gov

Table 4: Examples of this compound Derivatives in Drug Discovery

Derivative TypeTherapeutic TargetApplicationReference
Substituted tricyclic picolinamidesPARPCancer google.com
Complex N-substituted picolinamidesPARP1Cancer google.com
N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamidesCCR6Inflammatory Diseases google.com
6,8-disubstituted 1,7-naphthyridines (related structures)PDE4DAsthma nih.gov

Comparative Analysis of Synthetic Methodologies

Different synthetic strategies can be employed to construct and functionalize the this compound core, each with distinct advantages and limitations. Palladium-catalyzed cross-coupling reactions, such as borylation, are valued for their high functional group tolerance and broad applicability. nih.govnsf.gov In contrast, classical methods like acid chloride formation followed by amidation are robust and straightforward but may involve harsher reagents and generate more stoichiometric byproducts.

More modern techniques, such as copper-catalyzed oxidative coupling, offer an alternative for forming C-N bonds and can provide higher yields and better atom economy compared to traditional multi-step routes. The choice of methodology often depends on factors like the desired scale, cost of reagents, and the specific functional groups present in the starting materials and target molecule. For instance, solvent-free mechanochemical methods for borylation are emerging as a sustainable alternative to traditional solution-based protocols, offering rapid reaction times and reduced solvent waste. beilstein-journals.org

Table 5: Comparison of Synthetic Methodologies for Picolinamide Derivatives

MethodologyAdvantagesDisadvantagesTypical Application
Classical Acid Chloride RouteReliable, well-established procedure.Often requires multiple steps; can generate corrosive byproducts (e.g., HCl). Synthesis of simple amides.
Pd-Catalyzed BorylationExcellent functional group tolerance; mild conditions; creates versatile intermediates. nih.govorganic-chemistry.orgRequires expensive palladium catalysts and ligands; potential for side reactions. mdpi.comCreating functional handles for further cross-coupling.
Cu-Catalyzed Oxidative CouplingHigh atom economy; potentially higher yields in one pot. May require higher catalyst loading and elevated temperatures. Direct C-H/N-H coupling to form N-arylamides.
Mechanochemical (Solid-State) BorylationSolvent-free; rapid reaction times; environmentally friendly. beilstein-journals.orgLess common; may require specialized equipment (ball mill).Sustainable synthesis of arylboronates.

Efficiency and Atom Economy Evaluations

The efficiency of a chemical synthesis is a critical factor, not only for economic viability but also for environmental sustainability. Atom economy, a concept developed by Barry Trost, is a key metric in this evaluation, measuring the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.orgrsc.orgskpharmteco.com Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant byproducts. primescholars.com

In the context of this compound and its derivatives, newer synthetic methods are being developed with a focus on improving atom economy. jocpr.com For instance, a one-pot synthesis of N-aryl-4,6-dimethylpicolinamides through copper-catalyzed oxidative coupling demonstrates a significant improvement over classical routes. This method avoids pre-functionalized substrates and minimizes waste, leading to a higher atom economy.

To illustrate the concept, consider the following comparison:

ParameterCu-Catalyzed Oxidative CouplingClassical Acid Chloride Route
Yield (4,6-Dimethyl-N-p-tolylpicolinamide) 74%~60% (estimated)
Atom Economy 89%72%
Byproducts Dimethyl sulfideHCl, SO₂

This table compares the yield and atom economy of a modern copper-catalyzed synthesis of a derivative of this compound with a more traditional method. The data highlights the superior efficiency and reduced waste of the modern approach.

The pursuit of higher atom economy is a driving force in modern synthetic chemistry, pushing researchers to design more elegant and efficient routes to valuable compounds like this compound. acs.orgjocpr.com

Advantages of Direct C-H Activation Pathways

In the synthesis of this compound derivatives, C-H activation has been successfully employed. chim.it The picolinamide group itself can act as a directing group, facilitating the selective activation of a specific C-H bond. chim.itresearchgate.net This has been demonstrated in palladium-catalyzed and cobalt-catalyzed reactions. chim.it

Key advantages of C-H activation pathways include:

Reduced Waste: Eliminating the need for stoichiometric activating groups and the byproducts associated with their use contributes to greener chemistry.

Novel Reactivity: C-H activation can enable the formation of bonds that are difficult to achieve through traditional methods. nih.gov

Late-Stage Functionalization: The ability to modify a molecule at a late stage in the synthesis is particularly valuable in drug discovery for creating analogues for structure-activity relationship (SAR) studies. researchgate.net

For example, a copper-catalyzed one-pot synthesis of N-aryl-4,6-dimethylpicolinamides utilizes direct C-H activation of the methyl group on the pyridine ring. This method avoids the use of halogenated precursors and demonstrates broad functional group tolerance.

Chemical Reactivity and Transformation Studies of this compound

The chemical reactivity of this compound is governed by the interplay of the pyridine ring and the this compound functional group. These features allow for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egmakingmolecules.comchemistrytalk.org The rate and regioselectivity of these reactions are heavily influenced by the substituents already present on the ring. makingmolecules.comchemistrytalk.orgoxfordsciencetrove.com

In this compound, the amide group is a key determinant of the regioselectivity of electrophilic aromatic substitution reactions. The amide group is generally considered an activating group and an ortho-, para-director. libretexts.org This is due to the ability of the nitrogen lone pair to donate electron density to the aromatic ring through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during the reaction. libretexts.orguci.eduyoutube.com

The methyl groups at the 6-position also influence the reactivity and regioselectivity, primarily through an inductive electron-donating effect. youtube.com

For picolinamide derivatives, nitration has been shown to introduce nitro groups at the 3 and 5-positions, which are ortho and para to the activating amide group, respectively. The directing effect of the amide group is crucial for predicting the outcome of these reactions and for the strategic synthesis of specifically substituted derivatives. chemistrytalk.orgyoutube.com

Substituent Effect on EASReactivityDirecting Effect
Amide Group (-CONHCH₃) ActivatingOrtho, Para
Methyl Group (-CH₃) ActivatingOrtho, Para

This table summarizes the expected directing effects of the substituents present in this compound on electrophilic aromatic substitution reactions.

Hydrolysis and Functional Group Interconversions

The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-methylpicolinic acid, and dimethylamine (B145610). stir.ac.uk This transformation is a common functional group interconversion. ub.eduyoutube.com

Furthermore, the picolinamide moiety can be involved in various other functional group interconversions. For instance, the amide can be reduced to an amine. vanderbilt.edu The pyridine ring itself offers opportunities for transformations. For example, derivatives of picolinonitrile can be hydrolyzed to the corresponding carboxylic acids. The ability to interconvert these functional groups provides synthetic flexibility for creating a diverse range of molecules from a common this compound scaffold. youtube.comvanderbilt.edursc.org

Redox Reactions: Oxidation and Reduction Pathways

The this compound molecule contains several sites that can undergo oxidation or reduction. Redox reactions are fundamental chemical processes involving the transfer of electrons. opjsrgh.incgc.eduuhcl.edu

Oxidation: The methyl groups on the pyridine ring can be oxidized. For example, using a strong oxidizing agent like potassium permanganate (B83412) could potentially oxidize the methyl groups to carboxylic acids. The pyridine nitrogen can also be oxidized to an N-oxide. Cobalt complexes of 2-pyridinecarboxamides have been used as catalysts for the oxidation of ethylbenzene. rsc.org Iron complexes with N,N'-bis(2-pyridinecarboxamide) have also been studied for alkane partial oxidation. osti.gov

Reduction: The pyridine ring of this compound can be reduced under certain conditions, for example, through catalytic hydrogenation. The amide carbonyl group can also be reduced to a methylene (B1212753) group (CH₂) using a strong reducing agent like lithium aluminum hydride.

These redox reactions further expand the synthetic utility of this compound, allowing for the introduction of different oxidation states and functional groups.

Palladium-Catalyzed Coupling Reactions via C-H Activation

The functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of this compound and related structures, the picolinamide functional group serves as an effective directing group for palladium-catalyzed C-H activation. nih.gov The nitrogen atom of the pyridine ring and the amide's oxygen atom can chelate to a palladium center, positioning the catalyst to selectively activate a C-H bond at the C-3 position of the pyridine ring.

The direct arylation of picolinamide derivatives via this pathway allows for the synthesis of complex biaryl structures. A typical reaction involves heating the picolinamide substrate with an aryl halide in the presence of a palladium catalyst, such as palladium(II) acetate, often with a phosphine ligand and a base to facilitate the reaction.

Table 1: Representative Palladium-Catalyzed C-H Arylation of a Picolinamide Derivative

EntryAryl HalideCatalyst / LigandBase / SolventTemp. (°C)Yield (%)
14-IodotoluenePd(OAc)₂ / P(o-tol)₃K₂CO₃ / Dioxane12078
21-Bromo-4-methoxybenzenePd(OAc)₂ / PCy₃Cs₂CO₃ / Toluene11085
33-BromopyridinePdCl₂(dppf)K₃PO₄ / DMF13072

Yields are representative for picolinamide-directed C-H arylation reactions and are based on general literature precedents for similar substrates.

Boron-Mediated Transformations of Boronic Acid Derivatives

Boronic acids and their ester derivatives are exceptionally versatile intermediates in organic synthesis, most notably as coupling partners in the Suzuki-Miyaura reaction. The transformation of this compound into a boronic acid derivative opens up a vast synthetic landscape for further functionalization.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. wikipedia.orglibretexts.org This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents. mdpi.com For derivatives of this compound, this reaction is typically employed after the pyridine ring has been functionalized with a boronic acid or boronate ester group.

The catalytic cycle involves three main steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. libretexts.org A base is required to activate the organoboron species for the transmetalation step. The reaction's versatility allows for the coupling of borylated picolinamides with a wide array of aryl, heteroaryl, or vinyl halides and triflates. This two-step sequence of C-H borylation followed by Suzuki-Miyaura coupling is an efficient strategy for elaborating the picolinamide core. researchgate.netbeilstein-journals.org

Table 2: Representative Suzuki-Miyaura Coupling of a Borylated Picolinamide Derivative

EntryBorylated PicolinamideCoupling Partner (Ar-X)Catalyst / LigandBase / SolventTemp. (°C)Yield (%)
14-Bpin Derivative1-Iodo-4-nitrobenzenePd(PPh₃)₄K₂CO₃ / Dioxane-H₂O9092
24-Bpin Derivative2-BromothiophenePdCl₂(dppf)Cs₂CO₃ / Toluene-H₂O10088
35-Bpin Derivative1-Bromo-3,5-difluorobenzenePd(OAc)₂ / SPhosK₃PO₄ / 1,4-Dioxane8595

Bpin = Pinacolato boronate ester. Yields are representative and based on general literature precedents for Suzuki-Miyaura reactions on similar heteroaryl boronate esters.

The synthesis of boronate esters from this compound is a key step that enables subsequent transformations like the Suzuki-Miyaura coupling. While traditional methods often rely on the reaction of organometallic reagents with borates, modern C-H activation strategies provide a more direct and functional-group-tolerant route. Iridium-catalyzed C-H borylation has emerged as a particularly effective method for the direct conversion of C-H bonds to C-B bonds. illinois.edursc.org

In this reaction, an iridium complex, often generated in situ from a precursor like [Ir(cod)OMe]₂ and a bipyridine-based ligand, catalyzes the reaction between the heteroaromatic substrate and a boron source, typically bis(pinacolato)diboron (B₂pin₂). illinois.eduorganic-chemistry.org For pyridine-containing molecules, the reaction regioselectivity is influenced by both electronic and steric factors. While the pyridine nitrogen can sometimes inhibit the catalyst, substituents on the ring can modulate reactivity and direct the borylation to specific positions. rsc.org The reaction allows for the direct synthesis of this compound boronate esters, which can be isolated or used directly in subsequent coupling reactions. sumitomo-chem.co.jp

Table 3: Representative Iridium-Catalyzed C-H Borylation of this compound

EntryBoron SourceCatalyst / LigandSolventTemp. (°C)Time (h)Yield (%)
1B₂pin₂[Ir(cod)OMe]₂ / dtbpyHexane801685
2B₂pin₂[Ir(cod)Cl]₂ / d-t-bpyTHF801289
3HBpin[Ir(cod)OMe]₂ / 3,4,7,8-Me₄-phenCyclooctane1002477

B₂pin₂ = Bis(pinacolato)diboron; HBpin = Pinacolborane; dtbpy = 4,4′-Di-tert-butyl-2,2′-bipyridine. Yields are for the formation of the C-4 or C-5 borylated isomer and are representative based on literature for similar pyridine substrates.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,6 Dimethylpicolinamide Analogs

Design Principles for N,6-Dimethylpicolinamide Analog Libraries

The design of analog libraries for this compound is guided by principles aimed at systematically exploring the chemical space around the core structure to optimize biological activity and properties. A key strategy involves the modification of specific regions of the molecule to probe their influence on the target interaction. For picolinamide (B142947) derivatives, SAR studies have often focused on substitutions at various positions of the pyridine (B92270) ring and modifications of the amide functionality.

A significant principle in the design of picolinamide analog libraries is the introduction of diverse substituents to modulate electronic and steric properties. For instance, in the development of picolinamide-based antibacterials, systematic modifications at the 4-, 5-, and 6-positions of the picolinamide core have been explored. These modifications aim to enhance potency and selectivity against specific bacterial targets. Another design principle involves the exploration of different amide N-substituents to influence properties such as cell permeability and metabolic stability.

The synthesis of a series of 6-substituted picolinamide derivatives has been a key approach in optimizing their inhibitory activities against various enzymes. For example, the optimization of a hit compound, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, led to the discovery of more potent and metabolically stable analogs. nih.govnih.gov This highlights the importance of exploring the substituent at the 6-position, which in this compound is a methyl group. The design of an analog library would, therefore, involve varying the alkyl and aryl groups at this position to understand the steric and electronic requirements for optimal activity.

Furthermore, the design of these libraries often employs computational methods to guide the selection of substituents. By creating virtual libraries and predicting their properties, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity and physicochemical characteristics. nih.gov This rational design approach helps to focus synthetic efforts and increase the efficiency of the drug discovery process. nih.gov

Table 1: Design Principles for this compound Analog Libraries

Design Principle Rationale Example Modification on this compound Core
Systematic Substitution on Pyridine Ring To probe electronic and steric effects on target binding and selectivity. Introduction of halogens, alkyl, alkoxy, and nitro groups at positions 3, 4, and 5.
Modification of the N-Amide Substituent To modulate lipophilicity, hydrogen bonding capacity, and metabolic stability. Replacement of the N-methyl group with larger alkyl chains, cyclic, or aromatic moieties.
Variation of the 6-Position Substituent To explore the impact of steric bulk and electronics at a key position on biological activity. Replacement of the 6-methyl group with other alkyl groups, cycloalkyls, or small heterocyclic rings.
Bioisosteric Replacement To improve potency, selectivity, or pharmacokinetic properties while maintaining key interactions. Replacement of the pyridine ring with other nitrogen-containing heterocycles.
Conformational Restriction To lock the molecule in a bioactive conformation and improve binding affinity. Introduction of cyclic structures that incorporate parts of the picolinamide scaffold.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openbioinformaticsjournal.com For this compound analogs, QSAR models can be developed to predict their potency and guide the design of new, more active compounds.

The biological potency of this compound analogs, often expressed as the negative logarithm of the minimum inhibitory concentration (pMIC) or the half-maximal inhibitory concentration (pIC50), can be correlated with various molecular descriptors. researchgate.net These descriptors quantify different aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

A hypothetical QSAR equation for a series of this compound analogs might take the form:

pMIC = c₀ + c₁logP + c₂σ + c₃*Es + ...

Where:

pMIC is the biological activity.

logP represents the lipophilicity.

σ is the Hammett electronic parameter of a substituent.

Es is the Taft steric parameter.

c₀, c₁, c₂, c₃ are regression coefficients determined from the analysis.

The development of such a model would involve synthesizing a library of analogs, measuring their biological activity, calculating a wide range of molecular descriptors, and then using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to find the best correlation. nih.govnih.gov

Table 2: Correlation of Hypothetical Molecular Descriptors with Biological Potency of this compound Analogs

Molecular Descriptor Type Expected Correlation with Antibacterial Potency Rationale
LogP Hydrophobic Parabolic Optimal lipophilicity is required for membrane permeation without excessive non-specific binding.
Molecular Weight (MW) Steric/Size Negative Increased size may lead to steric hindrance at the target site.
Molar Refractivity (MR) Steric/Volume Positive/Parabolic Reflects the volume of the molecule and its polarizability, which can influence binding.
Dipole Moment Electronic Positive Can influence long-range interactions with the biological target.
HOMO/LUMO Energies Electronic Varies Relates to the molecule's ability to participate in charge-transfer interactions.
Topological Polar Surface Area (TPSA) Topological/Polarity Parabolic Important for cell penetration and interaction with polar residues in the binding site.
Number of Rotatable Bonds Conformational Negative Increased flexibility can lead to an entropic penalty upon binding. researchgate.net

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com For this compound analogs with potential antibacterial activity, a pharmacophore model would highlight the key features responsible for their interaction with the bacterial target. researchgate.net

Based on the general structure of picolinamides and findings from related antibacterial agents, a pharmacophore model for this compound analogs would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring and the carbonyl oxygen of the amide group are potential hydrogen bond acceptors. researchgate.net

A Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The pyridine ring and any lipophilic substituents contribute to hydrophobic interactions within the target's binding pocket. mdpi.com

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features. nih.gov This model can then be used as a 3D query to screen virtual libraries for new compounds that fit the pharmacophoric requirements, thus accelerating the discovery of novel leads. researchgate.net In the context of this compound, the methyl groups at the N- and 6-positions would contribute to the hydrophobic features of the pharmacophore.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is analogous to QSAR but focuses on predicting the physicochemical properties of compounds based on their molecular structure. researchgate.net For this compound analogs, QSPR models are valuable for predicting properties such as solubility, melting point, and chromatographic retention times, which are important for drug development. nih.gov

Physicochemical properties of this compound analogs can be predicted using QSPR models that correlate these properties with various molecular descriptors. researchgate.net For instance, aqueous solubility, a critical parameter for drug absorption, can be predicted using descriptors that capture aspects of polarity, size, and hydrogen bonding capacity. nih.govresearchgate.net

A general QSPR model for predicting a physicochemical property (P) can be represented as:

P = f(D₁, D₂, ..., Dₙ)

Where:

P is the physicochemical property (e.g., logS for solubility).

D₁, D₂, ..., Dₙ are the molecular descriptors.

f is the mathematical function (e.g., linear, non-linear) that relates the descriptors to the property.

For nitrogen-containing heterocyclic compounds, descriptors such as the topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and logP have been successfully used to predict properties like aqueous solubility and membrane permeability. mdpi.com

Topological indices are numerical descriptors derived from the molecular graph of a compound and are used extensively in QSPR modeling. researchgate.netnih.gov These indices encode information about the size, shape, branching, and connectivity of a molecule. researchgate.net Graph invariants, which are properties of a graph that are preserved under graph isomorphism, form the basis for many topological indices. mdpi.com

In QSPR studies of various classes of organic compounds, topological indices such as the Wiener index, Randić connectivity index, and Zagreb indices have been shown to correlate well with physicochemical properties like boiling point, molar volume, and surface tension. aaru.edu.joresearchgate.netnih.gov For this compound analogs, these indices can be calculated from their 2D structures and used to build QSPR models.

For example, a QSPR study might find a linear correlation between the boiling point of a series of picolinamide analogs and a combination of topological indices:

Boiling Point = a * (Wiener Index) + b * (Randić Index) + c

Where 'a', 'b', and 'c' are constants determined by regression analysis. The predictive power of such models allows for the estimation of properties for yet-unsynthesized analogs, aiding in the selection of candidates with desirable physicochemical profiles. nih.gov

Table 3: Common Topological Indices and Their Potential Application in QSPR of this compound Analogs

Topological Index Description Potential Correlated Physicochemical Property
Wiener Index (W) Sum of distances between all pairs of vertices in the molecular graph. Boiling point, Molar volume
Randić Connectivity Index (χ) Based on the degrees of adjacent vertices, reflecting molecular branching. Chromatographic retention time, Surface tension
Zagreb Indices (M₁, M₂) Based on the sum of squares of vertex degrees (M₁) or the sum of products of degrees of adjacent vertices (M₂). Enthalpy of formation, π-electron energy
Balaban J Index A distance-based index that is highly discriminating for isomers. Acentric factor, Critical pressure
Hosoya Z Index Based on the number of non-adjacent bonds in the molecular graph. Boiling point, Entropy

Preclinical Pharmacological Investigations and Mechanism of Action Studies of N,6 Dimethylpicolinamide Derivatives

In Vitro and Ex Vivo Modulatory Effects on Molecular Targets

The initial stages of preclinical evaluation focus on the direct interaction of N,6-dimethylpicolinamide derivatives with specific biological molecules, such as enzymes and receptors. These studies are critical for identifying the primary mechanism of action.

The biological activity of this compound derivatives is predicated on their ability to bind to specific molecular targets, thereby modulating their function. Binding affinity studies are therefore essential to quantify the strength of the interaction between the compound and its target protein. These studies often use techniques like radioligand binding assays to determine key parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While comprehensive binding affinity data across a wide range of receptors for this compound itself is not extensively published, research into structurally related compounds provides insight into the potential of this chemical scaffold. For instance, computational docking studies on derivatives like 4,6-Dimethyl-N-p-tolylpicolinamide have been used to predict binding affinity and key interactions with targets such as the bromodomain-containing protein 4 (BRD4). These in silico analyses provide a rationale for synthesizing and testing new analogs.

Table 1: Example of Molecular Docking Scores for BRD4 Inhibitor Derivatives

Compound Docking Score (kcal/mol) Key Interactions
Derivative 4 -9.2 Asn140 (H-bond)
Derivative 6a -7.8 Val87 (hydrophobic)
Derivative 7 -8.5 Leu92, Pro82 (hydrophobic)

This table presents example data for related picolinamide (B142947) derivatives to illustrate the type of information generated in binding affinity studies. Data sourced from computational analysis of BRD4 inhibitors.

Studies on other heterocyclic compounds demonstrate the importance of the picolinamide scaffold in achieving high binding affinity for various receptors. researchgate.netresearchgate.net For example, novel isoxazolidinone derivatives have been tested for their binding affinity at different human muscarinic receptor subtypes, revealing selectivity based on structural modifications. researchgate.net

DNA topoisomerases are critical enzymes that regulate the topology of DNA during replication, transcription, and recombination. researchgate.net Topoisomerase II (Topo II) is a well-established target for anticancer drugs, as its inhibition can lead to DNA damage and apoptosis in cancer cells. mdpi.comgenome.jp Research indicates that pyridine-amide hybrids, including derivatives of dimethylpicolinamide, demonstrate potential as Topoisomerase II inhibitors in preclinical models. Furthermore, N-methoxy-N,6-dimethyl picolinamide has been utilized as an intermediate in the synthesis of novel morpholine (B109124) derivatives that act as topoisomerase inhibitors. epo.org

Topo II inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to double-strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA. mdpi.comsigmaaldrich.com The potency of these inhibitors is typically quantified by their IC50 values.

Table 2: Example IC50 Values for Representative Topoisomerase II Inhibitors

Compound Target IC50 Cell Line
Etoposide (VP16) Topo IIα ~100 µM (in DNA relaxation assay) Cell-free
Compound 6h (Acridone derivative) Topo IIα ~0.5 µM (in DNA relaxation assay) Cell-free
BNS-22 Topo IIα 2.8 µM Cell-free
BNS-22 Topo IIβ 0.42 µM Cell-free

This table shows representative IC50 values for known Topo II inhibitors to provide context for the potency of compounds in this class. mdpi.comsigmaaldrich.com

The kappa-opioid receptor (KOR) is a G protein-coupled receptor involved in modulating pain, mood, and addiction. wikipedia.orgnih.gov As such, KOR antagonists are being investigated for treating depression and substance abuse disorders. mdpi.comnih.gov The mechanism involves blocking the effects of the endogenous ligand dynorphin, which is often released under stress. nih.gov

While the picolinamide scaffold is found in various CNS-active agents, direct preclinical studies linking this compound derivatives specifically to KOR antagonism are not widely available in the reviewed literature. However, the discovery of small molecule KOR antagonists is an active area of research, with compounds evaluated based on their selectivity and potency (IC50) in functional assays. rndsystems.com

Table 3: Biological Activity of a Selective KOR Antagonist

Compound Target IC50 Assay Type Selectivity
ML 190 κ-opioid receptor (KOR) 120 nM β-arrestin assay >267-fold over μ and δ opioid receptors

This table provides data for an example KOR antagonist to illustrate the characterization of such compounds. rndsystems.com

Poly (ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme crucial for repairing single-strand DNA breaks through the base excision repair (BER) pathway. nih.gov Inhibiting PARP1 in cancers with existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, can lead to cell death through a concept known as synthetic lethality. nih.gov

Recent patent literature indicates that substituted this compound compounds are being actively investigated as PARP1 inhibitors for use in cancer treatment. These disclosures describe novel tricyclic compounds incorporating the this compound moiety designed to inhibit PARP1. researchgate.net The potency of PARP inhibitors is a key determinant of their potential clinical utility, with many compounds showing activity in the nanomolar range. mdpi.comnih.gov

Table 4: Example PARP1 Inhibitory Activity for Quinoxaline Derivatives

Compound PARP-1 IC50 (nM)
Olaparib (Reference) 4.40
Compound 5 3.05
Compound 8a 2.31
Compound 10b 6.35

This table shows IC50 values for quinoxaline-based PARP-1 inhibitors, which share a similar mechanistic target space with investigational this compound derivatives. mdpi.com

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, and migration. nih.govfrontiersin.org Aberrant FGFR signaling, through mutations, amplifications, or fusions, is a known driver in various cancers, making FGFRs an attractive therapeutic target. frontiersin.orgoaepublish.com

While studies specifically on this compound as an FGFR inhibitor are limited, research into related structures highlights the importance of the pyridine-amide scaffold in this area. Potent and selective pan-FGFR inhibitors have been developed, and their efficacy is measured by IC50 values against the different receptor subtypes (FGFR1, 2, 3, and 4). plos.orgmdpi.com

Table 5: Inhibitory Activity of a Pan-FGFR Inhibitor (INCB054828)

Kinase Target IC50 (nM)
FGFR1 0.4
FGFR2 0.5
FGFR3 1.0
FGFR4 30.0

This table provides IC50 data for a representative pan-FGFR inhibitor to illustrate the potency and selectivity profile sought in this class of drugs. plos.org

Cellular Pathway Perturbation Analyses

The inhibition of molecular targets by this compound derivatives leads to downstream effects on complex cellular signaling networks. Analyzing these perturbations is key to understanding the full biological impact of the compounds.

By inhibiting enzymes like Topoisomerase II and PARP1, these derivatives directly perturb pathways essential for genomic integrity. Topo II inhibition disrupts DNA replication and can trigger apoptotic pathways. mdpi.com PARP1 inhibition compromises the base excision repair pathway, which is particularly effective in cancer cells with homologous recombination deficiencies. nih.gov

Inhibition of receptor tyrosine kinases like FGFRs perturbs major signaling cascades that control cell growth and survival. frontiersin.org The binding of FGF ligands to FGFRs normally activates downstream pathways including the RAS-MAPK-ERK and the PI3K-AKT pathways. genome.jpmdpi.comnih.gov Therefore, FGFR inhibitors based on picolinamide and related scaffolds would be expected to suppress signaling through these critical oncogenic pathways, leading to reduced cell proliferation and survival. whiterose.ac.ukbiorxiv.org The analysis of these pathway perturbations, often done through techniques like western blotting for key phosphorylated proteins or through transcriptomic profiling, confirms the mechanism of action and helps identify biomarkers for patient selection. mdpi.comwhiterose.ac.uk

Effects on Cell Proliferation and Cell Cycle Progression (e.g., Cancer Research)

Derivatives of this compound have been the subject of preclinical research to investigate their effects on the fundamental cellular processes of proliferation and cell cycle progression, particularly within the context of oncology. These studies aim to elucidate the potential of these compounds to halt the uncontrolled division characteristic of cancer cells.

Research has shown that certain picolinamide derivatives can interfere with the cell cycle, a tightly regulated series of phases (G1, S, G2, and M) that a cell undergoes to replicate. mdpi.com A crucial aspect of cancer development is the loss of normal cell cycle control. Some pyrimidine (B1678525) derivatives, which share structural similarities with picolinamides, have been found to induce cell cycle arrest in the G1/S phase or the G2/M and S phases in MCF-7 breast cancer cells. mdpi.com

For instance, a novel 4-(4-amino phenoxy) picolinamide derivative demonstrated a dose-dependent ability to induce cell arrest in the G0/G1 phase in A549 lung tumor cells, achieving a maximum arrest rate of 58.67%, which was noted to be higher than that of the established drug cabozantinib. bioworld.com Similarly, studies on other heterocyclic compounds have revealed specific cell cycle phase arrests. One study on a 2,6,9-trisubstituted purine (B94841) derivative, compound 7h, showed it caused cell cycle arrest at the S-phase in HL-60 cells. imtm.cz Another investigation into a mifepristone (B1683876) derivative, FZU-00,003, found that it suppressed G1/S cell cycle progression at lower concentrations compared to its parent compound. ijbs.com

The following table summarizes the effects of various picolinamide-related derivatives on cell cycle progression in different cancer cell lines.

Table 1: Effects of this compound Derivatives and Related Compounds on Cell Cycle Progression

Compound/Derivative Class Cell Line Effect Reference
4-(4-amino phenoxy) picolinamide derivative A549 (Lung Cancer) Induces cell cycle arrest in the G0/G1 phase in a dose-dependent manner. bioworld.com
Cyanopyrimidine derivative (Compound 4c) Breast Cancer Induces cell cycle arrest at the G1 phase. mdpi.com
2,6,9-Trisubstituted purine derivative (Compound 7h) HL-60 (Leukemia) Causes cell cycle arrest at the S-phase. imtm.cz
Mifepristone derivative (FZU-00,003) HCC1937 & SUM149PT (Triple-Negative Breast Cancer) Suppresses G1/S cell cycle progression. ijbs.com
Isochromanoindolenine derivative (FZU-0025-065) MDA-MB-468 (Triple-Negative Breast Cancer) Did not significantly alter cell cycle distribution. ijbs.com

These findings highlight the potential of this compound derivatives to modulate cell cycle machinery, thereby inhibiting the proliferation of cancer cells. The specific phase of the cell cycle that is targeted can vary depending on the exact chemical structure of the derivative and the genetic makeup of the cancer cell line.

Induction of Apoptotic Pathways

In addition to halting the cell cycle, another key strategy in cancer therapy is to induce apoptosis, or programmed cell death, in malignant cells. Cancer cells often develop mechanisms to evade apoptosis, leading to their survival and proliferation. Preclinical studies have explored the capacity of this compound derivatives to trigger these cell death pathways.

Apoptosis can be initiated through intrinsic (mitochondrial) or extrinsic pathways, both of which converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.gov Research into various picolinamide-related structures has demonstrated their ability to induce apoptosis in cancer cells. For example, a novel series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were synthesized, and the most potent analog, 5q, was observed to induce apoptosis in cancer cells. mdpi.com

A study on a specific 4-(4-amino phenoxy) picolinamide derivative revealed that at concentrations of 2.5, 5, and 10 µM, it led to apoptosis rates of 3.59%, 7.31%, and 13.82%, respectively, in A549 lung cancer cells, indicating a dose-dependent effect. bioworld.com Furthermore, a mifepristone derivative, FZU-00,003, was shown to induce apoptosis in both HCC1937 and SUM149PT triple-negative breast cancer cell lines in a dose-dependent manner. ijbs.com The induction of apoptosis is a critical mechanism for the anti-cancer potential of these compounds.

The table below provides an overview of the apoptotic effects of various picolinamide derivatives and related compounds on different cancer cell lines.

Table 2: Induction of Apoptosis by this compound Derivatives and Related Compounds

Compound/Derivative Class Cell Line Apoptotic Effect Reference
4-(4-amino phenoxy) picolinamide derivative A549 (Lung Cancer) Induces apoptosis in a dose-dependent manner. bioworld.com
4-(4-formamidophenylamino)-N-methylpicolinamide derivative (5q) Colon Cancer Induces apoptosis of cancer cells. mdpi.com
Mifepristone derivative (FZU-00,003) HCC1937 & SUM149PT (Triple-Negative Breast Cancer) Induces apoptosis in a dose-dependent manner. ijbs.com
2,6,9-Trisubstituted purine derivative (7h) HL-60 (Leukemia) Demonstrated to induce apoptosis. imtm.cz
4-imidazolidinone derivative (9r) HCT116 & SW620 (Colorectal Cancer) Triggers ROS-dependent apoptosis. mdpi.com

These studies collectively suggest that this compound derivatives can trigger apoptotic cell death in various cancer models, making this a significant area of investigation for their development as potential therapeutic agents.

Signaling Pathway Modulation

The behavior of cancer cells, including their proliferation and survival, is governed by complex intracellular signaling pathways. The ability of a therapeutic agent to modulate these pathways is a key aspect of its mechanism of action. Research into picolinamide derivatives has begun to uncover their interactions with critical signaling networks, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mammalian target of rapamycin (B549165) (mTOR) pathways.

The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in cell proliferation, differentiation, and immune responses. frontiersin.orgiranjd.ir Aberrant activation of the JAK/STAT pathway is implicated in various cancers. thermofisher.comhtct.com.br The inhibition of this pathway is therefore a rational approach for cancer therapy. While direct studies on this compound are emerging, related structures have shown activity in this area. For example, some picolinamide derivatives are being investigated as inhibitors of Provirus Integration of Maloney Kinase (PIM kinase), which is involved in signaling pathways that can include JAK/STAT. google.com

The PI3K/Akt/mTOR pathway is another central regulator of cell growth, metabolism, and survival. frontiersin.orgd-nb.info Its dysregulation is a common feature in many human tumors. frontiersin.org mTOR inhibitors, such as rapamycin and its analogs (rapalogs), can induce apoptosis and cell cycle arrest. frontiersin.org The potential for picolinamide derivatives to interact with this pathway is an active area of research. For instance, the inhibition of mTORC2 has been shown to induce apoptosis and suppress migration in breast cancer cells. frontiersin.org

The modulation of these key signaling pathways by this compound derivatives represents a promising avenue for therapeutic intervention in diseases characterized by uncontrolled cell growth.

Investigational Applications in Disease Models (Preclinical)

Exploration in Oncology Research

The preclinical exploration of this compound derivatives in oncology is grounded in their observed effects on cell proliferation, cell cycle, and apoptosis. mdpi.com Various research endeavors have synthesized and evaluated novel picolinamide-based compounds for their antitumor activities against a range of human cancer cell lines.

For example, a series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives were found to inhibit the proliferation of HepG2 (liver cancer) and HCT116 (colon cancer) cell lines at low micromolar concentrations. mdpi.com In another study, novel 4-(4-amino phenoxy) picolinamide derivatives were designed, with the lead compound showing potent activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. bioworld.com Furthermore, new 2-amido and ureido quinoline (B57606) derivatives incorporating a 2-N-methylamido-pyridin-4-yloxy group (a picolinamide-related structure) have demonstrated significant antiproliferative activity across a panel of 60 cancer cell lines, with some compounds showing superior potency to the established drug sorafenib (B1663141) in renal and ovarian cancer cell lines. doi.org

The development of melanin-targeting radiotracers has also involved picolinamide derivatives. snmjournals.org For instance, N-(2-(diethylamino)ethyl)-5-[¹³¹I]iodopicolinamide has been applied in the treatment of melanoma in mouse models, where it suppressed tumor growth and extended survival. snmjournals.org These studies underscore the broad potential of the picolinamide scaffold in the development of new anticancer agents.

Potential in Anti-infective Studies (e.g., Tuberculosis analogues)

The structural features of picolinamide are also found in compounds investigated for their anti-infective properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. The development of new anti-tuberculosis drugs is a global health priority due to the emergence of multidrug-resistant strains.

One area of research has focused on creating analogues of the anti-tuberculosis drug bedaquiline (B32110). In these studies, the naphthalene (B1677914) C-unit of bedaquiline was replaced with substituted pyridines, which are structurally related to picolinamides, to create compounds with reduced lipophilicity. nih.gov While a direct correlation was found between the in vitro inhibitory activity against M. tuberculosis and the lipophilicity of the compound, many of the analogues retained potent inhibitory activity. nih.gov This suggests that the picolinamide-like core can be a viable component in the design of new anti-tuberculosis agents.

Other research has identified different scaffolds that inhibit M. tuberculosis. For example, imidazo[1,2-a]pyridine-3-carboxamides have shown potent activity, with some derivatives having a 4-methyl-benzyl amino group. mdpi.com While these are not direct this compound derivatives, the presence of a substituted pyridine (B92270) ring highlights the importance of this chemical motif in anti-tuberculosis drug discovery.

Neuropharmacological Research

The investigation of this compound derivatives extends into the field of neuropharmacology, which focuses on the effects of drugs on the nervous system. google.com The central nervous system (CNS) presents a unique set of targets for therapeutic intervention in a variety of disorders.

A direct example of a this compound derivative in this area comes from a study on the de novo design of κ-opioid receptor (KOR) antagonists. acs.org In this research, a compound named (S)-N-((1-(3,4-difluorobenzyl)piperidin-3-yl)methyl)-4,6-dimethylpicolinamide (also referred to as FJRL-14) was synthesized and evaluated. acs.org The study performed competition binding assays and cell-based functional assays to characterize its activity at the KOR. acs.orgnih.gov While FJRL-14 showed weak antagonist activity against Salvinorin A-mediated G-protein activation, its design and synthesis as part of a neuropharmacological study highlight the relevance of the this compound scaffold in CNS research. acs.orgnih.gov

Furthermore, related picolinamide structures have been investigated for their potential to treat a wide range of CNS diseases, including schizophrenia, mood disorders, and neurodegenerative diseases like Alzheimer's and Parkinson's disease. google.comgoogle.com The potential for some derivatives to have increased lipophilicity suggests possible CNS activity.

Methodologies for Mechanism of Action Elucidation (Preclinical)

Target Identification and Validation Strategies

Identifying the molecular target of a novel this compound derivative is a foundational step in understanding its mechanism of action. Strategies can be broadly divided into hypothesis-driven (target-based) approaches and unbiased (target-free) screening methods.

In target-based approaches, derivatives are designed to interact with a known protein or pathway. For instance, derivatives of this compound have been specifically designed and synthesized as potential κ-opioid receptor (KOR) antagonists. acs.orgnih.gov In this context, target identification is inherent to the design process, and subsequent validation involves confirming the compound's activity against the intended target. Molecular docking studies, for example, have been used to predict the binding of these derivatives to the human KOR structure. nih.gov

For derivatives with unknown mechanisms, a variety of advanced proteomic and genetic techniques are employed to identify potential binding partners from a complex biological sample. mdpi.com These unbiased methods are crucial for discovering novel mechanisms of action. researchgate.net

Key methodologies for target identification include:

Chemical Proteomics: This approach uses a chemically modified version of the derivative (a "probe") to capture its interacting proteins from cell lysates. mdpi.comresearchgate.net The captured proteins are then identified using mass spectrometry.

Drug Affinity Responsive Target Stability (DARTS): This technique is based on the principle that a protein becomes more stable and resistant to degradation by proteases when it is bound to a small molecule ligand. medchemexpress.com Changes in protein stability in the presence of the derivative can thus reveal its target.

Cellular Thermal Shift Assay (CETSA): Similar to DARTS, CETSA relies on ligand-induced thermal stabilization. It measures the temperature at which proteins denature and aggregate. researchgate.net A shift in a protein's melting point in the presence of a derivative indicates a direct binding interaction.

Genetic Interaction Screening: This method identifies genes that modify the cellular response to a compound, suggesting the gene products may be part of the targeted pathway. plos.org Techniques like Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP) screens in model organisms can reveal compound-gene interactions that point to the drug's target. plos.org

MethodPrincipleApplication Example
Target-Based Design Compounds are rationally designed to bind to a known biological target.Synthesis of this compound derivatives as κ-opioid receptor (KOR) antagonists. acs.orgnih.gov
Chemical Proteomics A modified compound probe is used to "fish" for and identify binding partners from cell lysates. mdpi.comIdentification of the NAD interactome using clickable probe analogs. mdpi.com
DARTS Ligand binding increases a protein's stability against protease degradation. medchemexpress.comValidation of interactions between small molecules and their protein targets.
CETSA Ligand binding increases the thermal stability of a target protein. researchgate.netConfirmation of stearoyl-CoA desaturase (SCD) as a direct binding target for a bioactive compound. researchgate.net
Genetic Interaction Screening Identifies genes that alter cellular sensitivity to a compound. plos.orgUsing yeast chemical genomic screens to elucidate a compound's mechanism of action. plos.org

Ligand-Target Interaction Profiling

Once a target has been identified and validated, the next step is to characterize the precise nature of the interaction between the this compound derivative and its biological target. This profiling is essential for understanding the structural basis of the compound's activity and for guiding further optimization. Both computational and experimental methods are employed to build a detailed picture of the binding event.

Computational approaches are heavily utilized in the early stages of interaction profiling.

Molecular Docking: This method predicts the preferred orientation and binding affinity of a derivative within the binding site of its target protein. nih.gov For example, derivatives designed as KOR antagonists were docked into the JDTic-bound KOR crystal structure (PDB ID: 4DJH) to rationalize their activity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-target complex over time. mdpi.com These simulations can reveal key structural features, the stability of hydrogen bonds, and the role of specific amino acid residues in maintaining the binding interaction. mdpi.com

Experimental techniques provide definitive evidence and detailed structural information about the ligand-target complex.

X-ray Crystallography: This is the gold standard for determining the three-dimensional structure of a protein-ligand complex at atomic resolution. It provides unambiguous information about the binding mode, orientation, and specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding and map the interaction surface on the protein. It is particularly useful for studying weaker interactions or systems that are difficult to crystallize.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of a ligand-target interaction in real-time. medchemexpress.com

The combination of these methods allows for a comprehensive understanding of how the structural features of this compound derivatives translate into specific and potent interactions with their biological targets. nih.gov

TechniqueInformation ProvidedExample of Use
Molecular Docking Predicts binding pose, orientation, and affinity of a ligand in a target's binding site.Predicting the interaction of KOR antagonist derivatives with the receptor's binding pocket. nih.gov
Molecular Dynamics (MD) Simulates the movement and interaction of the ligand-protein complex over time, assessing stability. mdpi.comInvestigating the stability of hydrogen bonds and key residue interactions in protein-ligand complexes. mdpi.com
X-ray Crystallography Provides a high-resolution 3D structure of the ligand-protein complex.Determining the precise binding mode of an inhibitor in its enzyme's active site.
NMR Spectroscopy Confirms binding, maps the interaction site on the protein, and provides structural information in solution.Characterizing the binding of fragments to a protein target.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics (kon, koff) and affinity (KD). medchemexpress.comQuantifying the binding affinity of a drug candidate to its purified target protein. medchemexpress.com

Phenotypic Screening Approaches

Phenotypic screening represents a complementary strategy to target-based discovery. mdpi.com In this approach, compounds are tested for their ability to produce a desired change in the phenotype of a cell, tissue, or whole organism, without prior knowledge of the specific molecular target. nih.gov This method is particularly powerful for discovering first-in-class medicines and for identifying compounds that work through novel mechanisms of action. mdpi.comnih.gov

The process begins with the development of a robust assay that measures a disease-relevant phenotype. For example, in the context of infectious diseases, a primary phenotypic screen might measure the inhibition of pathogen growth. Derivatives of picolinamides and related heterocyclic compounds have been evaluated in such screens. For instance, analogues of the antitubercular drug bedaquiline, which features a quinoline core that can be conceptually related to the pyridine core of picolinamides, were evaluated for their ability to inhibit the growth of M. tuberculosis under both replicating and non-replicating conditions. nih.gov Similarly, high-throughput phenotypic screens have been used to identify compounds with broad-spectrum activity against various parasites like Trypanosoma and Leishmania species. researchgate.net

Once a "hit" compound is identified in a phenotypic screen, its molecular target and mechanism of action must then be deconvoluted using the target identification strategies described previously (Section 4.4.1). The key advantage of the phenotypic approach is its inherent biological relevance; a compound identified through a phenotypic screen is, by definition, active in a complex biological system. drugtargetreview.com

Modern phenotypic screening often incorporates high-content imaging and machine learning, allowing for the simultaneous measurement of multiple cellular parameters and the identification of subtle morphological signatures induced by the compounds. mdpi.comresearchgate.net This provides a rich dataset for clustering compounds by their mechanism of action, even before the specific target is known.

Computational Chemistry and Cheminformatics Approaches in N,6 Dimethylpicolinamide Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intricacies of molecular systems. These methods allow for a detailed examination of the electronic structure and reactivity of N,6-dimethylpicolinamide.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has become a popular approach in computational chemistry for modeling electronic structures, frontier molecular orbitals, and reaction pathways. For picolinamide (B142947) derivatives, DFT simulations, often employing functionals like B3LYP, are effective in these analyses.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for assessing the molecule's stability. ajrconline.org

In computational studies of picolinamide derivatives, DFT calculations have been employed to determine these key orbital energies. For instance, a study on N-(2-oxo-2-(phenylamino)ethyl)picolinamide derivatives reported HOMO energies ranging from -5.9863 to -6.2767 eV and LUMO energies from -1.4743 to -1.5298 eV, indicating stable molecules. ajrconline.orgajrconline.org Another investigation on N-phenylpyridinecarboxamide revealed that both HOMO and LUMO orbitals are delocalized over the picolinamide backbone. frontiersin.org The distribution of these frontier orbitals is critical for understanding potential charge transfer within the molecule. nih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Picolinamide Derivatives (Hypothetical for this compound)
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Method/Basis Set
N-(2-oxo-2-(phenylamino)ethyl)picolinamide 5a-5.9863-1.52984.4565DFT/B3LYP/6-311G(d,p) ajrconline.orgajrconline.org
N-(2-oxo-2-(phenylamino)ethyl)picolinamide 5b-6.2767-1.47434.8024DFT/B3LYP/6-311G(d,p) ajrconline.orgajrconline.org
This compound (Hypothetical)-6.1 (Estimated)-1.3 (Estimated)4.8 (Estimated)DFT/B3LYP/6-31G(d,p)

Reaction pathway analysis is a computational technique used to study the mechanism of chemical reactions, identifying transition states and intermediates along a reaction coordinate. This analysis provides valuable information on reaction kinetics and thermodynamics. For instance, the synthesis of heterocyclic salts from picolinamides has been studied using quantum-chemical calculations to understand the effects of reactants on product yields. mdpi.comresearchgate.net

While specific reaction pathway analyses for this compound were not found in the searched literature, computational methods could be applied to investigate its synthesis or degradation pathways. For example, the palladium-catalyzed coupling reactions, where the amide group directs C-H activation, could be modeled to elucidate the mechanism and optimize reaction conditions. Such studies would involve mapping the potential energy surface to identify the minimum energy path from reactants to products.

Basis Set Selection and Optimization

The choice of a basis set is a critical aspect of quantum chemical calculations, as it can significantly affect the accuracy of the results. nih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. Larger and more flexible basis sets generally provide more accurate results but at a higher computational cost. wavefun.comchemrxiv.org

For picolinamide derivatives, basis sets such as 6-31G(d,p) are commonly used to achieve a balance between accuracy and computational efficiency for geometry optimization. In a study of pyrimidine (B1678525) and selenadiazolopyrimidine derivatives, the 6-31G* basis set was used with the B3LYP functional. nih.gov For more accurate energy calculations, larger basis sets like 6-311++G** may be employed. nih.gov The selection of an appropriate basis set is often guided by the specific properties being investigated and the available computational resources. For core-level state calculations, more extensive basis sets are generally required. usc.edu

Table 2: Common Basis Sets Used in Computational Studies of Organic Molecules
Basis SetDescriptionTypical Application
STO-3GMinimal basis set, computationally fast but less accurate. wavefun.comInitial structural estimations.
6-31G(d,p)Split-valence basis set with polarization functions on heavy atoms (d) and hydrogens (p). Geometry optimizations and electronic property calculations.
6-311++G**Larger split-valence basis set with diffuse functions (+) and multiple polarization functions (*). nih.govHigh-accuracy energy calculations, studies of anions.
aug-cc-pVDZCorrelation-consistent basis set augmented with diffuse functions. nih.govHigh-accuracy calculations, especially for electron correlation effects.

Solvent Effects Modeling (e.g., Polarizable Continuum Models)

Chemical reactions and molecular properties are often significantly influenced by the solvent environment. ucd.ie Computational models can account for these effects through either explicit or implicit solvent models. readthedocs.io Implicit models, such as the Polarizable Continuum Model (PCM) and the Conductor-Like Screening Model (COSMO), are computationally efficient methods that represent the solvent as a continuous dielectric medium. readthedocs.ioresearchgate.net

In the study of N-oxo pyridine (B92270) 2-carboxamide (B11827560) ligands, the COSMO approach was used to incorporate the effects of both organic and aqueous solvents. researchgate.net This method is valuable for predicting how the electronic structure and reactivity of this compound might change in different solvent environments. The choice of solvent can alter the relative energies of different conformers and transition states, thereby influencing reaction outcomes.

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on molecular behavior, complementing the static picture offered by quantum chemical calculations. These methods are particularly useful for studying the conformational flexibility and intermolecular interactions of molecules like this compound.

Molecular dynamics (MD) simulations, for example, track the movements of atoms over time, offering insights into the dynamic behavior of molecules. ebsco.comnih.gov These simulations have been used to study the interaction of picolinamide fungicides with biological targets like the cytochrome bc1 complex. nih.gov Such studies can reveal the specific binding modes and interactions that are crucial for biological activity.

For this compound, molecular dynamics simulations could be employed to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. Furthermore, simulations could model its interactions with other molecules, such as solvents or biological macromolecules, providing a deeper understanding of its behavior in various environments. mdpi.com

Cheminformatics for Compound Library Design and Analysis

Cheminformatics encompasses the use of computational methods to analyze and manage large collections of chemical compounds, facilitating the discovery of new drug candidates from extensive virtual libraries.

Virtual screening (VS) is a computational technique used to search vast libraries of small molecules to identify those most likely to bind to a specific biological target. nih.gov This in silico approach is more time- and cost-effective than experimental high-throughput screening (HTS) and allows for the exploration of a much larger portion of chemical space. core.ac.uk Methodologies can be structure-based, such as using molecular docking to screen compounds against a protein structure, or ligand-based, where molecules are compared to known active compounds. biosolveit.de

For example, a structure-based virtual screening (SBVS) was used to identify new anticancer agents, demonstrating the power of this approach in finding novel chemotypes. researcher.life A hierarchical virtual screening protocol successfully identified over 50 new active molecular scaffolds against an antibacterial target where traditional HTS had failed, underscoring the benefit of VS in discovering structurally diverse inhibitors. core.ac.uk A library containing this compound and its derivatives could similarly be screened against various targets to identify potential new biological activities.

Fragment-Based Drug Discovery (FBDD) is a strategy that begins by identifying small, low-molecular-weight compounds (fragments) that bind weakly to a target. wikipedia.org These initial hits are then optimized and grown or linked together to produce a lead compound with much higher affinity and potency. wikipedia.org This approach is highly efficient, as screening smaller fragments allows for a more thorough exploration of chemical space compared to HTS. nih.gov

The picolinamide scaffold has been successfully utilized as a starting point in FBDD campaigns. In one study targeting Rho kinase (ROCK), picolinamide itself was identified as a fragment hit from a small library screened in biochemical assays. nih.gov In another FBDD program, a 3-aminopicolinamide fragment was used to discover potent and selective inhibitors of Map Kinase Kinase isoforms 3 and 6 (MKK3/6), resulting in compounds with nanomolar efficacy. researchgate.net These examples demonstrate that the picolinamide core, a key feature of this compound, is a valuable fragment for developing highly specific kinase inhibitors.

De novo design refers to the computational creation of novel molecular structures from scratch, rather than searching existing libraries. These methods use algorithms to build molecules atom-by-atom or by combining larger pieces within the constraints of a target's binding site. This approach can lead to the discovery of entirely new chemical scaffolds with desired properties.

Structure-based de novo design has been used to identify potent inhibitors for challenging targets like the drug-resistant T315I mutant of ABL kinase, a cause of chronic myelogenous leukemia. acs.org Research in this area has also led to the development of novel picolinamide-based benzothiazoles with ABL kinase inhibitory activity. acs.org These studies show that generative models can successfully produce innovative molecules based on scaffolds like picolinamide, providing a powerful avenue for creating next-generation therapeutics. ontosight.aiontosight.ai

Deep learning, a subset of machine learning, is revolutionizing drug discovery by enabling more sophisticated exploration of the vast chemical space. nih.gov Active learning, an iterative deep learning strategy, is particularly powerful in low-data scenarios. chemrxiv.org In an active learning cycle, a model is trained on known data, predicts the activity of new compounds, selects the most promising candidates for testing (either computationally or experimentally), and then incorporates the new results to retrain and improve the model. chemrxiv.orgmpg.de

These frameworks can be used to generate novel molecules, predict their properties, and navigate immense virtual libraries far more efficiently than traditional methods. rsc.orgchemrxiv.org While specific applications to this compound are not yet published, these deep learning approaches could be used to explore the chemical space around the picolinamide scaffold, generating diverse new derivatives and predicting their potential as therapeutic agents. This could accelerate the discovery of novel compounds with improved efficacy and unique mechanisms of action. nih.gov

De Novo Molecular Design using Generative Models

Prediction of Metabolic Pathways and Enzyme Interactions

In modern drug discovery and chemical safety assessment, computational methods are indispensable for predicting the metabolic fate of novel compounds. For this compound, in silico approaches offer a rapid and cost-effective means to forecast its biotransformation, primarily by identifying potential metabolic pathways and interacting enzymes. These predictions are crucial for understanding the compound's pharmacokinetic profile and potential for bioactivation or detoxification.

The primary routes of metabolism for a molecule like this compound are expected to involve oxidation, reduction, and hydrolysis reactions. Computational systems predict these transformations by combining knowledge-based approaches, which rely on databases of known metabolic reactions, with structure-based methods that calculate the reactivity of different parts of the molecule.

Key potential metabolic transformations for this compound predicted by computational models include:

Oxidation: The aliphatic methyl groups are susceptible to hydroxylation. The 6-methyl group on the pyridine ring can be oxidized to a hydroxymethyl group, which may be further oxidized to a carboxylic acid. The N-methyl group can undergo N-dealkylation. The aromatic pyridine ring itself can also be a site for oxidation.

Hydrolysis: The amide bond is a potential site for enzymatic hydrolysis, which would cleave the molecule into picolinic acid and dimethylamine (B145610) derivatives. Computational tools can assess the likelihood of this reaction based on the chemical environment of the amide bond mdpi.com.

Tools for metabolic pathway prediction, such as GLORYx and SyGMa, utilize libraries of reaction rules to forecast the metabolites of a parent compound mdpi.com. More advanced systems integrate machine learning and deep learning models, trained on extensive experimental data, to predict the specific sites of metabolism (SOMs) with higher accuracy mdpi.com. For instance, in silico tools like SwissADME can be employed to predict metabolic hotspots on picolinamide derivatives, guiding further experimental investigation .

The following table outlines the probable metabolic reactions for this compound as predicted by generalized computational models.

Predicted Metabolic ReactionPotential MetaboliteTypical Enzyme Family Involved
Aromatic HydroxylationHydroxy-N,6-dimethylpicolinamideCytochrome P450
N-Dealkylation6-methylpicolinamideCytochrome P450
Methyl Group Hydroxylation(6-hydroxymethyl)picolinamide derivativeCytochrome P450
Amide Hydrolysis6-methylpicolinic acid and DimethylamineAmidase, Carboxylesterase

Computational Models for Cytochrome P450 Enzyme Interactions

Cytochrome P450 (CYP) enzymes are the most significant family of enzymes involved in the phase I metabolism of xenobiotics. researchgate.net Predicting the interaction of this compound with various CYP isoforms is critical for anticipating its metabolic clearance and potential for drug-drug interactions. Computational models, particularly molecular docking and physiologically based pharmacokinetic (PBPK) models, are central to this evaluation. researchgate.net

Molecular docking is a structure-based method used to predict the preferred binding orientation and affinity of a ligand to a macromolecular target. In the context of this compound, docking simulations would be performed against the crystal structures of key human CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. researchgate.netnih.gov These simulations calculate a scoring function to estimate the binding energy, with a lower score typically indicating a more favorable interaction. The pose of the ligand within the enzyme's active site can reveal which atoms are closest to the catalytic heme iron, providing strong evidence for the likely site of metabolism. Docking studies have been successfully applied to other picolinamide-based compounds to understand their interactions with target enzymes, validating the approach for this chemical class.

PBPK models can further refine these predictions by simulating the absorption, distribution, metabolism, and excretion (ADME) of the compound within a whole organism. researchgate.net These models can incorporate in vitro data and in silico predictions (like docking scores and metabolic stability) to forecast the compound's pharmacokinetic profile and the impact of CYP-mediated metabolism. researchgate.net

The table below presents illustrative data from a hypothetical molecular docking study of this compound with major CYP isoforms. Such data helps prioritize which enzyme pathways are most relevant for experimental validation.

CYP IsoformBinding Energy (kcal/mol) (Illustrative)Key Interacting Residues (Hypothetical)Predicted Site of Metabolism
CYP3A4-7.8Arg212, Phe3046-methyl group
CYP2D6-6.5Asp301, Phe120N-methyl group
CYP2C9-7.1Arg108, Phe4766-methyl group
CYP2C19-6.2Asn208, Leu362Pyridine ring
CYP1A2-5.9Asp313, Thr124N-methyl group

QSAR/QSPR Integration in Computational Workflows

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical or machine-learning-based paradigms that correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively. These models are integral to computational workflows for prioritizing and optimizing chemical compounds.

For this compound and its analogs, QSAR/QSPR models can be developed to predict a range of endpoints relevant to its metabolic profile. A typical workflow involves:

Data Set Curation: Assembling a series of structurally related picolinamide derivatives with experimentally measured data for an endpoint of interest (e.g., metabolic stability in liver microsomes, inhibition constant (IC50) against a specific CYP isoform).

Descriptor Calculation: For each molecule, a large set of numerical descriptors is calculated. These can include 0D (e.g., molecular weight), 1D (e.g., atom counts), 2D (e.g., topological indices, electrotopological state indices), and 3D (e.g., steric parameters) descriptors.

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Support Vector Machines), a mathematical equation is generated that links the descriptors to the observed activity or property.

Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure it is robust and generalizable.

While specific QSAR models for the metabolism of this compound are not publicly available, the methodology has been widely applied to picolinamide derivatives for various other biological activities, such as insecticidal and anticancer effects, demonstrating the feasibility of this approach for the compound class. researchgate.net A QSAR model could, for example, predict the likelihood of a picolinamide derivative being a potent CYP3A4 inhibitor based on its structural features. researchgate.net

The following table lists some common molecular descriptors that would be calculated for this compound to be used in a QSAR/QSPR study.

Descriptor ClassDescriptor NameCalculated Value (Illustrative)Description
PhysicochemicalMolecular Weight164.21Mass of the molecule
PhysicochemicalLogP (Octanol-Water Partition)1.25Lipophilicity
TopologicalTopological Polar Surface Area (TPSA)41.57 ŲSurface area of polar atoms
ElectronicDipole Moment2.8 DMeasure of molecular polarity
3D/StericMolecular Volume155 ųVan der Waals volume
StructuralNumber of Rotatable Bonds2Flexibility of the molecule

Advanced Analytical Techniques for Characterization and Quantification in N,6 Dimethylpicolinamide Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of N,6-dimethylpicolinamide, offering insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including this compound. measurlabs.com By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed. organicchemistrydata.org

¹H NMR Spectroscopy provides information about the chemical environment, number, and connectivity of protons in a molecule. In the case of a related compound, 4,6-dimethyl-N-(p-tolyl)picolinamide, specific chemical shifts (δ) in the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, confirm the presence of distinct proton groups. For instance, the methyl protons on the pyridine (B92270) ring and the tolyl group appear as singlets at δ 2.33 and δ 2.38 ppm, respectively, while the N-aryl methyl protons are observed at δ 2.56 ppm. Aromatic protons on the pyridine and tolyl rings are visible in the δ 7.11-7.91 ppm range, and the amide proton (NH) presents as a singlet at δ 10.01 ppm. The integration of these signals corresponds to the number of protons in each group, further validating the structure.

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 4,6-dimethyl-N-(p-tolyl)picolinamide, the ¹³C NMR spectrum (at 126 MHz in CDCl₃) shows distinct peaks for the methyl carbons (δ 21.0, 21.1, 24.1 ppm), aromatic carbons (δ 119.7-135.4 ppm), pyridine ring carbons (δ 149.1, 149.2, 156.9 ppm), and the carbonyl carbon (C=O) at δ 162.4 ppm.

The precise chemical shifts and coupling constants obtained from both ¹H and ¹³C NMR are critical for the unambiguous assignment of the structure of this compound and its derivatives.

¹H NMR Data for 4,6-Dimethyl-N-(p-tolyl)picolinamide
Chemical Shift (δ ppm) Assignment
2.33 (s, 3H)Ar–CH₃
2.38 (s, 3H)Ar–CH₃
2.56 (s, 3H)N–Ar–CH₃
7.11 (s, 1H)Py-H
7.16 (d, J = 8.0 Hz, 2H)Ar-H
7.64 (d, J = 8.0 Hz, 2H)Ar-H
7.91 (s, 1H)Py-H
10.01 (s, 1H)NH
Data sourced from a study on copper-catalyzed oxidative coupling reactions.
¹³C NMR Data for 4,6-Dimethyl-N-(p-tolyl)picolinamide
Chemical Shift (δ ppm) Assignment
21.0, 21.1, 24.13 × CH₃
119.7, 120.5, 126.9, 129.6, 133.7, 135.4Ar-C
149.1, 149.2, 156.9Py-C
162.4C=O
Data sourced from a study on copper-catalyzed oxidative coupling reactions.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. epo.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula.

In the analysis of a related compound, 4,6-dimethyl-N-(p-tolyl)picolinamide, HRMS was used to determine its exact mass. The calculated mass for the protonated molecule [M+H]⁺ was 241.1336, and the experimentally found mass was 241.1341, confirming the molecular formula C₁₅H₁₇N₂O.

The ionization technique employed in MS, whether "hard" (like electron impact) or "soft" (like electrospray ionization), influences the degree of fragmentation. acdlabs.com The resulting fragmentation pattern provides valuable structural information by revealing the masses of different parts of the molecule. acdlabs.com

HRMS Data for 4,6-Dimethyl-N-(p-tolyl)picolinamide
Ion [M+H]⁺
Calculated m/z 241.1336
Found m/z 241.1341
Data confirms the molecular formula C₁₅H₁₇N₂O.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. savemyexams.com Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at their characteristic frequencies. savemyexams.com These absorptions are recorded as a spectrum of absorbance versus wavenumber (cm⁻¹).

For this compound, key functional groups would produce characteristic peaks in the IR spectrum. The presence of a carbonyl (C=O) group from the amide is typically observed as a strong absorption in the range of 1690-1630 cm⁻¹. udel.eduspectroscopyonline.com The N-H stretch of the secondary amide usually appears as a single peak between 3370 and 3170 cm⁻¹. spectroscopyonline.com The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed between 3000 and 2850 cm⁻¹. udel.edu The unique pattern of absorptions in the "fingerprint region" (below 1500 cm⁻¹) provides a distinctive signature for the molecule. savemyexams.com

Expected IR Absorption Ranges for this compound
Wavenumber (cm⁻¹) Functional Group Vibration
3370 - 3170N-H Stretch (Amide)
> 3000Aromatic C-H Stretch
3000 - 2850Aliphatic C-H Stretch
1690 - 1630C=O Stretch (Amide)
~1600, ~1500Aromatic C=C Bending
< 1500Fingerprint Region

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org The wavelength of maximum absorbance (λmax) is characteristic of the chromophores (light-absorbing groups) present in the molecule. msu.edu

For this compound, the presence of the picolinamide (B142947) ring system, which is a conjugated system, would result in characteristic UV absorptions. Generally, aromatic systems and carbonyl groups exhibit strong π → π* transitions at shorter wavelengths and weaker n → π* transitions at longer wavelengths. masterorganicchemistry.com The conjugation of the carbonyl group with the pyridine ring is expected to shift the λmax to longer wavelengths compared to non-conjugated systems. masterorganicchemistry.com While specific λmax values for this compound are not detailed in the provided context, the technique is valuable for confirming the presence of the conjugated aromatic amide chromophore and for quantitative analysis based on the Beer-Lambert Law. libretexts.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for assessing its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of components in a mixture. specificpolymers.comaustinpublishinggroup.com UPLC utilizes columns with smaller particle sizes (sub-2 µm), which results in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. biomedpharmajournal.orgaustinpublishinggroup.com

In a typical reversed-phase HPLC or UPLC method for a compound like this compound, a nonpolar stationary phase (e.g., C18-silica) would be used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. biomedpharmajournal.org The components of the sample are separated based on their relative hydrophobicity, with more polar compounds eluting earlier. A UV detector is commonly used to monitor the column effluent, and the retention time of the peak corresponding to this compound can be used for its identification, while the peak area is proportional to its concentration. specificpolymers.com Method validation according to established guidelines ensures the accuracy, precision, and reliability of the analytical results. japsonline.com

Comparison of HPLC and UPLC
Parameter HPLC
Particle Size 3-5 µm
Pressure Lower
Resolution Good
Analysis Time Longer
Solvent Consumption Higher
Sensitivity Good

Gas Chromatography (GC)

Gas chromatography (GC) is a powerful analytical method used to separate and analyze volatile compounds. adventchembio.com In the context of this compound research, GC can be employed to assess the purity of the compound and to detect any volatile impurities that may be present from the synthesis process. The fundamental principle of GC involves vaporizing a sample and injecting it into a column, where it is carried by an inert gas (the mobile phase). etamu.edu The separation is achieved based on the differential partitioning of the sample components between the mobile phase and a stationary phase coated on the inside of the column. adventchembio.cometamu.edu

The components of the mixture are separated based on their boiling points, polarity, and molecular weight. adventchembio.com As the separated components exit the column, they are identified by a detector. adventchembio.com Common detectors used in conjunction with GC include the Flame Ionization Detector (FID), which is sensitive to organic compounds, and the Nitrogen-Phosphorus Detector (NPD), which shows enhanced selectivity for nitrogen-containing compounds like this compound. epa.govchromatographytoday.com For unambiguous identification, GC is often coupled with Mass Spectrometry (GC-MS), which provides structural information about the eluted compounds. adventchembio.com

Factors that can affect the quality of GC analysis include injection port contamination and septum bleed, which can introduce "ghost peaks" into the chromatogram. gcms.cz Therefore, regular maintenance and the use of high-quality consumables are crucial for obtaining reliable data.

Table 1: Key Parameters in Gas Chromatography for Picolinamide Analysis
ParameterDescriptionRelevance to this compound
Column TypeTypically a capillary column with a specific stationary phase (e.g., polysiloxane-based).The choice of stationary phase is critical for achieving good separation from potential impurities.
Carrier GasInert gas such as helium or nitrogen. etamu.eduEnsures the sample components are transported through the column without reacting.
Injection TemperatureThe temperature at which the sample is vaporized.Must be high enough to ensure complete volatilization of this compound without causing thermal degradation.
Oven Temperature ProgramA controlled temperature ramp to facilitate the separation of compounds with different boiling points.Optimizing the temperature program is key to resolving this compound from closely related byproducts.
DetectorFlame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS). epa.govchromatographytoday.comNPD offers high selectivity for nitrogenous compounds, while MS provides definitive identification. chromatographytoday.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique that is frequently used to monitor the progress of chemical reactions. sigmaaldrich.com In the synthesis of this compound, TLC allows chemists to quickly assess the consumption of starting materials and the formation of the desired product. core.ac.uk

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel or alumina (B75360) (the stationary phase). savemyexams.comlibretexts.org The plate is then placed in a sealed chamber containing a suitable solvent or solvent mixture (the mobile phase). libretexts.org As the mobile phase ascends the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. savemyexams.com

By comparing the spots of the reaction mixture with those of the starting materials and a pure sample of the product, a chemist can determine the extent of the reaction. iastate.edu The spots can be visualized under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. savemyexams.com The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and aids in its identification. libretexts.org

Table 2: Application of TLC in Monitoring this compound Synthesis
ComponentPurposeTypical Observation
Stationary PhaseProvides the surface for separation. Silica gel is commonly used for picolinamide derivatives. core.ac.ukmn-net.comThe polar nature of silica gel interacts differently with the reactants, intermediates, and the final product.
Mobile PhaseA solvent or mixture of solvents that moves the components up the plate. The polarity is optimized for separation.A mixture like ethyl acetate (B1210297)/hexane is often used, with the ratio adjusted to achieve optimal separation. google.com
VisualizationMethods to see the separated spots, such as UV light or chemical stains. savemyexams.comThis compound, containing an aromatic ring, is typically UV-active.
Rf ValueA quantitative measure of a compound's movement on the TLC plate.The product, this compound, will have a distinct Rf value compared to the starting materials.

Hyphenated Analytical Techniques

Hyphenated techniques combine two or more analytical methods to provide more comprehensive information about a sample. These techniques are particularly powerful for the analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. wikipedia.orgresearchgate.net This method is exceptionally well-suited for the analysis of picolinamide derivatives like this compound, especially in complex matrices. ajrconline.org

In LC-MS, the sample is first injected into a liquid chromatograph, where the components are separated based on their interactions with the stationary and mobile phases. wikipedia.org The eluent from the LC column is then introduced into the mass spectrometer. An interface, such as an electrospray ionization (ESI) source, is used to generate ions from the sample molecules in the gas phase. wikipedia.org The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the separated compounds. etamu.eduwikipedia.org

LC-MS is invaluable for identifying and quantifying this compound and its potential metabolites or degradation products in various samples. nih.gov The high sensitivity of LC-MS allows for the detection of trace amounts of the compound. researchgate.net

Table 3: Components and Functions in LC-MS Analysis of this compound
ComponentFunctionSignificance in Analysis
Liquid Chromatograph (LC)Separates the components of a mixture based on their physicochemical properties.Isolates this compound from other compounds in the sample.
Ionization Source (e.g., ESI)Generates gas-phase ions from the eluted sample molecules. wikipedia.orgEnables the mass spectrometer to analyze the non-volatile this compound.
Mass Analyzer (e.g., Quadrupole)Separates ions based on their mass-to-charge (m/z) ratio. etamu.eduDetermines the molecular weight of this compound and provides structural information through fragmentation.
DetectorCounts the ions at each m/z value.Generates the mass spectrum, which is a fingerprint of the molecule.

Other Specialized Analytical Approaches

Beyond the more common chromatographic and spectrometric methods, other specialized techniques can provide valuable information in the study of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. thermofisher.com For a newly synthesized batch of this compound, elemental analysis provides crucial evidence for its empirical formula (C₈H₁₀N₂O). This technique measures the percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. The experimentally determined percentages are then compared with the theoretically calculated values based on the expected molecular formula. A close agreement between the experimental and theoretical values serves as a strong confirmation of the compound's purity and identity.

The process typically involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are then quantitatively measured.

Table 4: Theoretical vs. Experimental Elemental Composition of this compound (C₈H₁₀N₂O)
ElementTheoretical PercentageAcceptable Experimental Range
Carbon (C)63.98%Typically within ±0.4% of the theoretical value
Hydrogen (H)6.71%Typically within ±0.4% of the theoretical value
Nitrogen (N)18.65%Typically within ±0.4% of the theoretical value
Oxygen (O)10.65% (by difference)Not directly measured in standard CHN analysis

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive compounds like this compound. mdpi.com These techniques are based on measuring the electrical properties (such as current or potential) of a solution containing the analyte. primescholars.com The presence of the pyridine ring and the amide group in this compound can confer electroactivity, making it susceptible to oxidation or reduction at an electrode surface.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be used. mdpi.com Cyclic voltammetry can provide information about the redox behavior of the compound, including its oxidation and reduction potentials. For quantitative analysis, techniques like DPV are often preferred due to their higher sensitivity and better resolution. The peak current in a voltammogram is typically proportional to the concentration of the analyte, allowing for the construction of a calibration curve for quantification.

The development of electrochemical sensors, potentially using modified electrodes, could offer a rapid and portable means of detecting this compound in various samples.

Table 5: Overview of Electrochemical Techniques for this compound Analysis
TechniquePrincipleApplication in this compound Research
Cyclic Voltammetry (CV)Measures the current that develops in an electrochemical cell under conditions where the voltage is varied cyclically. mdpi.comTo study the redox properties of this compound and determine its oxidation/reduction potentials.
Differential Pulse Voltammetry (DPV)A potential waveform consisting of small pulses superimposed on a linear potential ramp is applied to the working electrode.For sensitive quantification of this compound due to its ability to discriminate against background currents.
AmperometryMeasures the current resulting from an electrochemical reaction produced by a constant applied potential. mdpi.comCan be used for the continuous monitoring of this compound concentration, for example, as a detector in flow systems.

Potentiometric Sensing and QSPR Modeling for Heavy Metal Ions

The detection and quantification of heavy metal ions are crucial for environmental monitoring and protection. chimia.chchimia.ch Potentiometric sensors, particularly ion-selective electrodes (ISEs), represent a simple, cost-effective, and portable analytical tool for this purpose. mdpi.comnih.gov These devices operate by measuring the potential difference that arises from the selective interaction between a target ion and an ionophore embedded within a membrane, typically a plasticized PVC membrane. chimia.chnih.gov The resulting potential is logarithmically proportional to the activity of the analyte ion. chimia.ch In the context of this compound and its derivatives, research has explored their application as ionophores in these sensing systems and the use of computational modeling to predict their performance.

Potentiometric Sensing with Picolinamide Derivatives

Picolinamide derivatives have been identified as effective neutral carriers or ionophores for the selective detection of certain heavy metal ions. researchgate.net An ionophore is a compound that can reversibly bind ions and facilitate their transport across a hydrophobic membrane. nepjol.info Research involving tripodal picolinamide compounds demonstrated that a specific picolinamide derivative functions as a highly selective and strong ionophore for mercury (Hg²⁺) when incorporated into an ion-selective electrode. researchgate.net Similarly, related structures like N-acylthioureas have shown significant potential as ionophores for silver (Ag⁺) and lead (Pb²⁺) in potentiometric electrodes. researchgate.netresearchgate.net

The performance of these sensors is characterized by several key parameters, including their linear concentration range, detection limit, and selectivity over other interfering ions. chimia.chnepjol.info For instance, a sensor for Pb(II) based on a different ionophore was reported to have a sub-Nernstian response of 25.07 mV per decade change in concentration within the range of 10⁻¹ M to 10⁻⁴ M. nepjol.info The development of these sensors involves optimizing the membrane composition, which typically includes the ionophore, a polymer matrix like polyvinyl chloride (PVC), and a plasticizer. researchgate.net

Research Findings on Picolinamide-Related Ionophores for Heavy Metal Sensing
Ionophore TypeTarget Heavy Metal IonKey Research FindingSource
Tripodal Picolinamide DerivativeHg²⁺ (Mercury)Identified as a very selective and strong ionophore in ion-selective electrodes (ISEs). researchgate.net
N-acylthiourea DerivativeAg⁺ (Silver)Demonstrated to be a very good ionophore for silver ions. researchgate.net
N-acylthiourea Functionalized CavitandAg⁺ (Silver), Pb²⁺ (Lead)Showed a considerable enhancement of selectivity towards Ag⁺ and Pb²⁺ over other ions like K⁺, Ca²⁺, and Na⁺. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling

While the experimental development of potentiometric sensors is effective, it can be time-consuming and resource-intensive. mdpi.com The Quantitative Structure-Property Relationship (QSPR) approach offers a computational alternative to predict sensor properties based on the molecular structure of the ionophore. sciforum.netresearchgate.net This methodology uses molecular descriptors—numerical values that encode structural features of a molecule—to build mathematical models that correlate the structure with a specific property, such as potentiometric sensitivity or complex stability. researchgate.netnih.gov

In the field of heavy metal sensing, QSPR models have been successfully developed to predict the potentiometric sensitivity of ionophores towards ions like copper (Cu²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). mdpi.comresearchgate.net Studies have specifically investigated ionophores containing the N,N-dimethylpicolinamide fragment. mdpi.comsciforum.netresearchgate.net These models are typically built using techniques like partial least squares (PLS) regression and are trained on datasets of known ionophores and their experimentally determined sensitivities. mdpi.comsciforum.net

The predictive power of a QSPR model is evaluated by statistical metrics, primarily the squared correlation coefficient (R² for the training set and Q² for the test set). nih.gov An R² value close to 1 indicates a strong correlation between the predicted and actual properties. nih.gov Research has shown that QSPR models for predicting the stability constant (logβML) and potentiometric sensitivity (PSML) of ligands with heavy metals like Cu²⁺, Cd²⁺, and Pb²⁺ can achieve good performance, with R² values for the test sets ranging from 0.72 to 0.85. researchgate.net The models allow for the virtual screening of new potential ionophores, accelerating the design and discovery of more effective sensors. mdpi.comresearchgate.net

Performance of QSPR Models for Predicting Heavy Metal Sensing Properties
Modeled PropertyTarget Heavy Metal IonsModel Performance (R² for test set)Key InsightSource
Potentiometric Sensitivity (PSML)Cu²⁺, Cd²⁺, Pb²⁺0.73 to 0.95Demonstrates acceptable to good performance in predicting sensor sensitivity. researchgate.net
Stability Constant (logβML)Cu²⁺, Cd²⁺, Pb²⁺0.72 to 0.85Shows good performance for predicting the stability of the ion-metal complex. researchgate.net
Potentiometric SensitivityCu²⁺, Cd²⁺, Pb²⁺Satisfactory agreement between prediction and experimentModel predictions for new diphenylphosphoryl acetamide (B32628) ionophores were validated experimentally. mdpi.com

Applications of N,6 Dimethylpicolinamide and Its Derivatives in Specialized Research Areas

Reagent in Organic Synthesis

N,6-Dimethylpicolinamide serves as a fundamental building block in the field of organic synthesis, enabling the creation of more complex molecular structures. The amide group within the picolinamide (B142947) structure is particularly significant as it can act as a directing group, facilitating C-H activation in reactions catalyzed by transition metals like palladium. This directed activation allows for precise and selective formation of new chemical bonds.

One of the key applications in this area is in palladium-catalyzed coupling reactions. The process typically involves several steps:

Cyclometalation: The palladium catalyst coordinates with the amide group of the picolinamide derivative. This coordination facilitates the activation of a nearby carbon-hydrogen bond.

Oxidative Addition: This step leads to the formation of a palladium(II) intermediate.

Coupling: The final step involves the formation of a new bond between the activated C-H bond and another molecule, such as an aryl or alkenyl group.

This methodology allows for the synthesis of complex heterocyclic structures, such as quinolinones, through intramolecular C-H/N-H coupling. The strategic use of this compound and its derivatives as reagents provides an efficient route to valuable chemical scaffolds.

A notable synthetic method for N-aryl-4,6-dimethylpicolinamides involves a one-pot oxidative coupling of methylhetarenes with primary amines. This process uses a copper(II) acetate (B1210297) catalyst and elemental sulfur as an oxidizing agent, offering high functional group tolerance and scalability.

Table 1: Key Reactions Involving this compound Derivatives

Reaction TypeDescriptionExample Application
Palladium-Catalyzed C-H Coupling The amide group directs the catalyst to activate a specific C-H bond, enabling the formation of new C-C or C-N bonds. Synthesis of fused heterocycles like quinolinones.
Copper-Catalyzed Oxidative Coupling A one-pot synthesis of N-aryl derivatives from methylhetarenes and primary amines. Efficient production of various substituted picolinamides.
Substitution Reactions The amide group influences electrophilic aromatic substitution, directing incoming groups to specific positions on the aromatic rings. Nitration of picolinamide derivatives to introduce nitro groups.

Probes for Biological System Investigation

Derivatives of dimethylpicolinamide are investigated for their potential as fluorescent probes to study biological systems. researchgate.net Fluorescent probes are molecules that can absorb light at a specific wavelength and emit it at a longer wavelength, allowing researchers to visualize and track biological molecules and processes. avantiresearch.com These tools are highly sensitive and can be used at low concentrations, minimizing interference with the biological system being studied. avantiresearch.com

The N,N-dimethylpicolinamide fragment has been identified as a component in the computational design of novel fluorescent chemosensors. researchgate.net These sensors are developed to detect specific substances, such as heavy metal ions in industrial wastewater, by exhibiting a change in their fluorescence properties upon binding. researchgate.net The design of such probes often involves combining a fluorophore (the part of the molecule that fluoresces) with a receptor that selectively binds to the target of interest.

Environment-sensitive fluorophores are particularly useful as they show low fluorescence in aqueous environments but become highly fluorescent when they move into the nonpolar environment of a protein or cell membrane. nih.gov This property allows researchers to study protein folding, protein-protein interactions, and the distribution of receptors on cell surfaces. nih.gov The development of new probes incorporating fragments like dimethylpicolinamide is an active area of research, aiming to create tools with improved properties such as photostability and water solubility for labeling biomolecules like proteins and nucleic acids. avantiresearch.com

Research Tools and Control Compounds in Biological Assays

In the realm of biological research, specific chemical compounds serve as essential tools for investigating cellular processes and validating the results of experiments. Biological assays, or bioassays, are procedures that measure the effects of a substance on a living organism or biological system. nih.gov These assays are fundamental in drug discovery and toxicology. nih.govhcmr.gr

Derivatives of this compound are utilized as research tools within these assays. For instance, the compound 6-amino-N,N-dimethylpyridine-2-carboxamide, a close structural relative, has documented bioassay results in public databases like PubChem, indicating its use in biological screening. researchgate.net Such compounds can be used to probe the function of specific biological targets, like enzymes or receptors.

Furthermore, in the development of new therapeutic agents or chemical probes, it is crucial to have control compounds. A control compound is structurally similar to the active test compound but lacks its specific biological activity. hcmr.gr Using a control helps researchers confirm that the observed biological effect is due to the specific interaction of the test compound with its target and not some other, non-specific effect. nih.gov The availability of a diverse range of picolinamide derivatives allows for their use not only as active agents being tested but also as crucial negative controls in biological assays to ensure the reliability of the research findings. hcmr.gr

Table 2: Use of Picolinamide Derivatives in Biological Assays

RoleDescriptionImportance
Research Tool A compound used to elicit a specific biological response to study a particular pathway or target. researchgate.netEnables the investigation of complex biological processes and the identification of potential drug targets. hcmr.grdrugtargetreview.com
Control Compound A structurally related but inactive compound used alongside the active test compound. hcmr.grValidates that the observed effects are specific to the target interaction, increasing the reliability of experimental results. nih.gov

Development of Novel Materials and Polymers

The structural features of this compound make it a candidate for incorporation into new materials and polymers with specialized properties. Advanced polymers are synthetic materials engineered for exceptional mechanical, thermal, or chemical performance. idu.ac.id The synthesis of these materials often involves combining different molecular building blocks to achieve desired characteristics. au.dk

A case study highlighted the use of this compound in the synthesis of a novel polymer additive, which was shown to improve the properties of the final material. Polyamides are a class of polymers where repeating units are linked by amide bonds (-CO-NH-). nih.gov The picolinamide structure is essentially a functionalized amide, making its derivatives suitable monomers for creating new types of polyamides. The synthesis of polyamides can be achieved through the reaction of a molecule with two amine groups (a diamine) with a molecule containing two carboxylic acid chloride groups (a diacid chloride). rndsystems.com

By incorporating building blocks like dimethylpicolinamide derivatives, researchers can create polymers with unique architectures. For example, hyperbranched polymers, which have a tree-like structure, can be synthesized to have specific properties for applications like enhanced oil recovery. rsc.org The ability to functionalize the pyridine (B92270) ring and the amide group of this compound provides a versatile platform for designing and synthesizing polymers with tailored functionalities for material science applications. au.dk

Precursors for Herbicide Intermediates

In agriculture, chemical intermediates are the foundational molecules used to synthesize the active ingredients in products like herbicides. nih.gov Research has identified derivatives of this compound as promising precursors for the development of new herbicides.

Specifically, N-(4-Bromophenyl) variants of 4,6-dimethylpicolinamide (B1633614) have shown potential as intermediates for creating sulfonylurea herbicides. Sulfonylureas are a well-known class of herbicides that act by inhibiting an essential enzyme in plants, acetolactate synthase. The synthetic flexibility of the picolinamide structure allows for the creation of various analogs, which can be tested for their herbicidal activity.

A related novel herbicide, N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, has been synthesized and shown to be highly effective against many grass and broadleaf weed species in post-emergence applications, particularly in oilseed rape crops. nih.gov This demonstrates the utility of complex amine derivatives, which can be synthesized from picolinamide-like precursors, in creating new crop protection solutions. nih.gov The ongoing need for new herbicides with different modes of action to combat weed resistance makes the development of intermediates from compounds like this compound an important area of research.

Future Directions and Emerging Research Avenues for N,6 Dimethylpicolinamide

Exploration of Undiscovered Bioactive N,6-Dimethylpicolinamide Scaffolds

A bioactive scaffold is a molecular framework that can be systematically modified to create a library of compounds with specific biological activities. mdpi.compharmacophorejournal.com In tissue engineering, for instance, scaffolds are structures that support cell growth and tissue regeneration. pharmacophorejournal.commdpi.com In drug discovery, a chemical scaffold provides the core structure from which new potential drugs can be derived. The this compound core is a versatile building block for creating more complex molecules. Its inherent stability and hydrogen-bonding capabilities make it an attractive starting point for the synthesis of novel compounds.

The exploration of undiscovered bioactive scaffolds based on this compound involves leveraging its fundamental structure to design and synthesize new families of molecules. Research has already indicated that picolinamide (B142947) derivatives possess a range of potential biological activities. By systematically modifying the substituents on the pyridine (B92270) ring and the amide group, researchers can explore a vast chemical space. For example, the introduction of different functional groups can influence the molecule's solubility, lipophilicity, and ability to interact with biological targets. The development of scaffolds based on this compound could lead to the discovery of new therapeutic agents for a variety of diseases. This approach is particularly promising for developing treatments for conditions requiring targeted molecular interactions.

Scaffold Feature Potential Impact on Bioactivity Example Modification
Pyridine Ring SubstitutionAltering electronic properties and target bindingIntroduction of halogen or alkoxy groups
Amide Nitrogen SubstitutionModifying hydrogen bonding and steric profileAddition of cyclic or aromatic groups
Methyl Group ModificationFine-tuning lipophilicity and metabolic stabilityReplacement with larger alkyl or functionalized chains

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design and prediction of new drug candidates. researchgate.netnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions about the properties of molecules, a process that would be impossible through manual analysis alone. mednexus.org For this compound, AI and ML can be employed in several key areas.

One significant application is the use of Quantitative Structure-Activity Relationship (QSPR) modeling. mdpi.comresearchgate.net QSPR models use machine learning algorithms to correlate the structural features of molecules with their biological activity or physicochemical properties. mdpi.com Notably, the N,N-dimethylpicolinamide fragment has been identified as a significant contributor to the potentiometric sensitivity of certain membrane sensors in QSPR studies. mdpi.comresearchgate.net This indicates that the picolinamide core has distinct electronic and structural properties that can be modeled and predicted.

Furthermore, generative AI models can design novel this compound analogs from the ground up. nih.govmdpi.com By providing the model with a set of desired properties, such as high binding affinity for a specific target and low predicted toxicity, the AI can generate a list of new molecular structures that meet these criteria. This approach significantly reduces the time and resources required for the initial stages of drug discovery. nih.gov

AI/ML Application Description Potential Benefit for this compound
Virtual Screening Computationally screening large libraries of virtual compounds against a biological target. researchgate.netRapidly identify promising this compound analogs for further investigation.
Property Prediction Using models to predict physicochemical properties, ADMET (absorption, distribution, metabolism, excretion, and toxicity), and bioactivity. researchgate.netnih.govPrioritize the synthesis of compounds with favorable drug-like properties.
De Novo Design Generating novel molecular structures with desired characteristics. nih.govCreate entirely new this compound-based scaffolds with enhanced efficacy.

Advanced Mechanistic Studies at the Molecular Level

A thorough understanding of a compound's mechanism of action at the molecular level is crucial for its development as a therapeutic agent. For this compound and its derivatives, advanced mechanistic studies aim to elucidate precisely how these molecules interact with their biological targets. The general mechanism of action for picolinamides involves binding to enzymes or receptors, thereby modulating their activity.

Recent patent literature has provided specific insights into the molecular targets of certain this compound analogs. For instance, derivatives of this compound have been identified as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). google.comgoogle.com PARP1 is an enzyme involved in DNA repair, and its inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1/2 mutations. google.com The discovery that this compound scaffolds can be tailored to inhibit PARP1 selectively opens up a significant avenue for cancer drug development. google.com

Future research will likely involve a combination of computational and experimental techniques to further probe these interactions. Molecular docking simulations can predict the binding poses of this compound derivatives within the active site of PARP1 or other target proteins. These computational models can then be validated through experimental methods such as X-ray crystallography or cryo-electron microscopy, which provide high-resolution structural information of the compound-target complex.

Technique Purpose Information Gained
X-ray Crystallography Determining the three-dimensional structure of the molecule bound to its target protein.Precise details of the binding interactions, including hydrogen bonds and hydrophobic contacts.
Molecular Docking Predicting the preferred orientation of a molecule when bound to a target.A computational model of the binding mode to guide further design.
Enzyme Inhibition Assays Measuring the ability of a compound to inhibit the activity of a specific enzyme.Quantitative data on the potency and selectivity of the compound.

Development of Novel Synthetic Strategies for Complex Analogs

The ability to synthesize complex and diverse analogs of a lead compound is essential for optimizing its biological activity and drug-like properties. For this compound, the development of novel synthetic strategies is a key area of ongoing research. Traditional synthetic routes can be time-consuming and may not be suitable for creating a wide range of derivatives.

One innovative approach that has been demonstrated is a one-pot synthesis of N-aryl-4,6-dimethylpicolinamides through a copper-catalyzed oxidative coupling of methylhetarenes with primary amines. This method offers several advantages, including the avoidance of pre-functionalized substrates and a broad tolerance for different functional groups. Such advancements in synthetic methodology allow for the rapid generation of a library of analogs for biological screening.

Furthermore, palladium-catalyzed coupling reactions, which are a cornerstone of modern organic synthesis, can be employed to create more complex this compound derivatives. The picolinamide functional group itself can act as a directing group to facilitate C-H activation, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the pyridine ring. These advanced synthetic techniques provide the tools necessary to build intricate molecular architectures based on the this compound scaffold, paving the way for the discovery of next-generation therapeutic agents.

Synthetic Strategy Key Features Application for this compound Analogs
Copper-Catalyzed Oxidative Coupling One-pot reaction, direct C-H activation, good functional group tolerance. Efficient synthesis of N-aryl substituted analogs.
Palladium-Catalyzed Cross-Coupling Versatile for forming C-C and C-X bonds, often with high selectivity. nih.govIntroduction of diverse substituents on the pyridine ring.
Picolinamide-Directed C-H Activation The amide group directs the catalyst to a specific position for reaction. Functionalization of the pyridine ring at otherwise unreactive positions.

Q & A

Q. What are the standard protocols for synthesizing and characterizing N,6-dimethylpicolinamide in academic settings?

Methodological Answer: Synthesis typically involves nucleophilic substitution or amidation reactions using picolinic acid derivatives and dimethylamine. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing methyl groups at N and C6 positions).
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is standard for publication).
  • Mass Spectrometry (MS) for molecular weight verification.
    Detailed protocols should specify reaction conditions (temperature, solvent, catalyst), purification steps (recrystallization, column chromatography), and instrument calibration .

Q. How should researchers design experiments to optimize reaction yields for this compound?

Methodological Answer: Use a factorial design of experiments (DoE) to systematically vary parameters:

  • Independent variables : Temperature, molar ratios, solvent polarity.
  • Dependent variables : Yield, purity.
    Analyze results using ANOVA to identify significant factors. For reproducibility, document batch-to-batch variability and include negative controls (e.g., omitting catalysts). Reference for materials/methods rigor .

Q. What analytical techniques are critical for verifying the stability of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC or UV-Vis spectroscopy.
  • Kinetic Modeling : Calculate degradation rates using Arrhenius equations.
  • Spectroscopic Tracking : Use FTIR to detect functional group changes (e.g., amide bond hydrolysis). Ensure compliance with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Systematic Error Analysis : Compare experimental conditions (e.g., cell lines, assay protocols) across studies. Differences in solvent (DMSO vs. aqueous) or concentration ranges may explain variability.
  • Meta-Analysis : Pool data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity.
  • Replication Studies : Reproduce conflicting experiments with standardized protocols. Reference for qualitative contradiction frameworks .

Q. What strategies are effective for elucidating the mechanistic role of this compound in enzyme inhibition?

Methodological Answer:

  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and active-site interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of inhibitor-enzyme binding.
  • Mutagenesis Studies : Modify key residues in the enzyme’s active site to test binding hypotheses. Cross-validate with kinetic assays (e.g., Michaelis-Menten plots) .

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on this compound?

Methodological Answer:

  • Feasibility : Assess resource availability (e.g., synthetic pathways, instrumentation).
  • Novelty : Conduct a patent and literature review to identify gaps (e.g., unexplored substituents on the picolinamide backbone).
  • Ethical Compliance : For biological studies, adhere to NIH guidelines for preclinical reporting (e.g., ARRIVE 2.0 for animal studies) .

Methodological Frameworks

How to structure a PICOT question for studying this compound’s pharmacokinetics?

Example Framework :

  • P (Population) : Rodent models (e.g., Sprague-Dawley rats).
  • I (Intervention) : Oral administration of this compound (10 mg/kg).
  • C (Comparison) : Intravenous administration vs. control group.
  • O (Outcome) : Bioavailability (%F) calculated via AUC comparisons.
  • T (Time) : Plasma concentration measured at 0, 1, 2, 4, 8, 24 hours post-dose.
    This format ensures focused literature searches and hypothesis testing .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

  • Probit Analysis : Calculate LD50 values with 95% confidence intervals.
  • ANCOVA : Adjust for covariates like animal weight or baseline health.
  • Survival Analysis : Use Kaplan-Meier curves for time-to-event data (e.g., onset of adverse effects). Validate assumptions (e.g., proportional hazards) .

Data Interpretation and Reporting

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s solubility?

Methodological Answer:

  • Sensitivity Analysis : Test computational models with varying parameters (e.g., force fields, solvation models).
  • Experimental Replication : Measure solubility in multiple solvents (water, ethanol, DMSO) using gravimetric or spectroscopic methods.
  • Error Source Documentation : Report limitations (e.g., approximations in density functional theory) .

Q. What are best practices for comparing this compound’s efficacy with existing analogs in peer-reviewed publications?

Methodological Answer:

  • Head-to-Head Assays : Test compounds under identical conditions (concentration, cell lines).
  • Structure-Activity Relationship (SAR) Tables : Highlight substituent effects on potency, selectivity, and toxicity.
  • Discussion of Limitations : Address batch variability, assay sensitivity, and translational relevance. Reference for comparative analysis standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.